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3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol Documentation Hub

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  • Product: 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

Core Science & Biosynthesis

Foundational

The Strategic Role of Substituted 3-Aminopropanol Scaffolds in Modern Drug Discovery: A Comprehensive Technical Guide

Executive Summary The 3-aminopropanol (3-amino-1-propanol) scaffold is a highly privileged bifunctional pharmacophore in medicinal chemistry. Characterized by a three-carbon backbone terminating in both a nucleophilic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminopropanol (3-amino-1-propanol) scaffold is a highly privileged bifunctional pharmacophore in medicinal chemistry. Characterized by a three-carbon backbone terminating in both a nucleophilic primary/secondary amine and an electrophilic/nucleophilic hydroxyl group, this structural motif allows for vast combinatorial diversification. When heavily substituted—particularly at the C1 and C3 positions—these compounds form the structural foundation for blockbuster neurotherapeutics (such as selective serotonin and norepinephrine reuptake inhibitors), advanced antitubercular agents, and complex biomimetic peptides.

This whitepaper provides an in-depth technical analysis of the structural biology, synthetic methodologies, and emerging applications of substituted 3-aminopropanol derivatives, grounded in field-proven protocols and causality-driven experimental design.

Structural Biology and Pharmacophore Mapping

The pharmacological utility of the substituted 3-aminopropanol skeleton stems from its spatial geometry. The three-carbon chain separating the amine and the oxygen atom perfectly mimics the distance between the basic nitrogen and the aromatic hydroxyl groups found in endogenous biogenic monoamines (e.g., serotonin, norepinephrine, and dopamine).

When functionalized into 3-aryloxy-3-phenylpropylamines (the core structure of drugs like Fluoxetine, Atomoxetine, and Duloxetine), the bulky aryl groups force the molecule into a conformation that exhibits high binding affinity for monoamine transporters (SERT and NET). Early structure-activity relationship (SAR) studies demonstrated that regiospecific ring opening of 1,1-diaryl-2,3-epoxypropanes yields 3-amino-1,1-diaryl-2-propanols with potent reserpine-prevention activity and robust antidepressant profiles in vivo[1].

Pathway A 3-Aryloxy-3-phenylpropylamine (e.g., Fluoxetine) B Monoamine Transporter (SERT / NET) A->B Competitive Binding C Inhibition of Serotonin/ Norepinephrine Reuptake B->C D Increased Synaptic Neurotransmitter Levels C->D E Enhanced Post-Synaptic Receptor Activation D->E

Fig 1: Pharmacodynamic pathway of 3-aminopropanol-derived reuptake inhibitors.

Synthetic Methodologies: The SNAr Approach

The industrial synthesis of 3-aryloxy-3-phenylpropylamines relies heavily on the Nucleophilic Aromatic Substitution (SNAr) of a haloarene by a 3-amino-1-propanol derivative[2]. Because unactivated fluoroarenes (such as 2-fluorotoluene) are typically poor electrophiles, the reaction environment must be rigorously optimized to enhance the nucleophilicity of the propanol derivative.

Causality in Reagent Selection:
  • Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO solvates the potassium cation but leaves the alkoxide anion "naked" and highly reactive. This lowers the activation energy required for the alkoxide to attack the electron-rich aromatic ring of the fluorotoluene.

  • Azeotropic Distillation: The deprotonation of the hydroxyl group by KOH generates water (

    
    ). If left in the system, water will hydrolyze the fluorotoluene and push the equilibrium backward. Utilizing toluene allows for the continuous azeotropic removal of water, driving the alkoxide formation to completion[2].
    

Workflow N1 3-Methylamino-1-phenyl-1-propanol N2 Nucleophilic Aromatic Substitution (2-Fluorotoluene, KOH, DMSO, 126°C) N1->N2 Alkoxide Formation N3 Racemic Atomoxetine Base N2->N3 SNAr Reaction N4 Chiral Resolution (L(+)-Mandelic Acid, Toluene) N3->N4 Salt Formation N5 (R)-Atomoxetine Mandelate N4->N5 Selective Crystallization

Fig 2: Synthetic workflow and chiral resolution of (R)-Atomoxetine.

Experimental Protocol: Synthesis and Resolution of (R)-Atomoxetine

The following self-validating protocol details the synthesis of the NRI Atomoxetine, utilizing the SNAr methodology and subsequent chiral resolution[2][3].

Step 1: Alkoxide Generation

  • To a reactor, add 1000 mL of toluene and 1750 mL of DMSO.

  • Introduce 254.6 g of Potassium Hydroxide (KOH) and stir until partially dissolved.

  • Add 250 g of 3-methylamino-1-phenyl-1-propanol at ambient temperature.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Charge the reactor with 499.75 g of 2-fluorotoluene[2].

  • Heat the reaction mass to 126–128 °C.

  • Maintain the temperature for 8–9 hours while performing continuous azeotropic distillation to remove the water byproduct. Critical Checkpoint: The removal of water is mandatory to prevent the quenching of the alkoxide nucleophile.

Step 3: Workup and Extraction

  • Cool the reaction mass to ambient temperature.

  • Quench the reaction by adding 1750 mL of deionized water.

  • Stir vigorously, allow phase separation, and isolate the organic (toluene) layer. Extract the remaining aqueous layer with fresh toluene and combine the organic fractions[2].

Step 4: Chiral Resolution via Diastereomeric Salt Formation

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • To the dry solution, add a suspension/solution of L(+)-mandelic acid in toluene[3].

  • Stir the mixture at ambient temperature for 22 to 112 hours (depending on crystallization kinetics).

  • Causality: L(+)-mandelic acid forms diastereomeric salts with the racemic amine base. The (R)-amine-(S)-acid salt exhibits significantly lower solubility in the non-polar toluene matrix compared to its enantiomeric counterpart, allowing it to selectively precipitate.

  • Filter the precipitate and wash with diethyl ether to yield highly pure (R)-atomoxetine mandelate[3].

Expanding Chemical Space: Combinatorial Synthesis & Beyond

Beyond central nervous system (CNS) applications, the bifunctional nature of 3-aminopropanol makes it an ideal building block for expanding chemical space in drug discovery.

Solid-Phase Biomimetic Synthesis: In initiatives like the Distributed Drug Discovery (D3) project, 3-aminopropanol is utilized in solid-phase synthetic routes to generate large combinatorial libraries of fundamental peptide units. By anchoring the molecule to a resin, researchers can perform three-point variations at the amino acid


-carbon, the amino group, and the carboxyl functionalities, rapidly generating biomimetic scaffolds for high-throughput screening[4].

Antitubercular Agents: Solubility is a frequent bottleneck in the development of metal-complexed therapeutics. Researchers have successfully incorporated 3-aminopropanol-derived naphthalimides into bis-substituted cyclam derivatives. This specific modification drastically improved the thermodynamic aqueous solubility of the resulting zinc complexes without compromising their biological activity against Mycobacterium tuberculosis, facilitating their progression into in vivo studies[5].

Biocatalytic Cascades: In the realm of green chemistry, 3-aminopropanol is employed as a substrate in artificial biocatalytic linear cascades. For example, it can be oxidized by horse liver alcohol dehydrogenase (HL-ADH) to form a reactive aldehyde, which subsequently undergoes an aldol reaction catalyzed by engineered aldolases to build complex, stereopure C–C bonds[6].

Quantitative Data Summary

The table below consolidates the quantitative outcomes of various structural modifications and synthetic routes involving 3-aminopropanol derivatives.

Compound / DerivativeTherapeutic ApplicationKey Reagents / ModificationsQuantitative OutcomeRef
(R)-Atomoxetine SNRI (ADHD)2-fluorotoluene, KOH, DMSO, 126°CHigh-yield SNAr; successful azeotropic water removal[2]
(R)-Atomoxetine Mandelate SNRI (ADHD)L(+)-mandelic acid, TolueneHigh enantiomeric purity via selective crystallization[3]
Cyclam-ZnCl₂ Complex (21b) Antitubercular3-aminopropanol linker additionAqueous solubility: 10.7 mM (Significant improvement)[5]
Cyclam-Zn(ClO₄)₂ Complex (21a) Antitubercular3-aminopropanol linker additionAqueous solubility: 5.7 mM[5]
3-amino-1,1-diaryl-2-propanol AntidepressantRegiospecific epoxide ring openingHigh in vivo reserpine-prevention activity[1]

References

  • [1] Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents - PubMed. nih.gov.

  • [5] Antitubercular Bis-Substituted Cyclam Derivatives: Structure–Activity Relationships and in Vivo Studies | Journal of Medicinal Chemistry. acs.org.

  • [2] US9604906B2 - Process for the preparation of 3-aryloxy-3-phenylpropylamine and salt thereof. google.com.

  • [4] Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. mdpi.com.

  • [3] EP0052492A1 - 3-Aryloxy-3-phenylpropylamines. google.com.

  • [6] Artificial Biocatalytic Linear Cascades for Preparation of Organic Molecules | Chemical Reviews. acs.org.

Sources

Exploratory

Whitepaper: Discovery and Synthesis of Novel Fluorophenyl Amino Alcohols

Advanced Catalytic Workflows for Atom-Economical and Enantioselective Production I. Executive Summary & The Fluorinated Pharmacophore The 1,2-amino alcohol motif is a ubiquitous pharmacophore found in a vast array of lif...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Catalytic Workflows for Atom-Economical and Enantioselective Production

I. Executive Summary & The Fluorinated Pharmacophore

The 1,2-amino alcohol motif is a ubiquitous pharmacophore found in a vast array of life-saving therapeutics, particularly sympathomimetics, beta-adrenergic agonists, and neuromodulators. The strategic incorporation of fluorine into the phenyl ring of these amino alcohols represents a critical frontier in modern drug discovery.

Fluorine’s extreme electronegativity, combined with its small steric radius, dramatically influences the physicochemical properties of the parent molecule[1]. By drawing electron density away from the aromatic system, fluorine modulates the pKa of the distal amine, optimizing the molecule's ionization state at physiological pH. Furthermore, strategically placed C–F bonds block vulnerable sites from cytochrome P450-mediated oxidation, thereby extending the drug's metabolic half-life, while simultaneously engaging in multipolar interactions within the binding pockets of G-protein coupled receptors (GPCRs)[1].

This technical guide details two state-of-the-art, self-validating synthetic workflows for accessing novel fluorophenyl amino alcohols: the highly enantioselective Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and the atom-economical reductive ring-opening of N-aryl picolinamides.

II. Mechanistic Rationale & Target Design

The biological efficacy of fluorophenyl amino alcohols is highly dependent on their stereochemistry. For instance, in GPCR binding, the (R)-enantiomer of a 1,2-amino alcohol typically exhibits orders of magnitude higher affinity than its (S)-counterpart due to the strict spatial requirements of the receptor's hydrogen-bonding network.

GPCR_Signaling Ligand Fluorophenyl Amino Alcohol GPCR Beta-Adrenergic Receptor Ligand->GPCR Binds & Activates Gs Gαs Protein GPCR->Gs Conformational Shift AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Kinase Cascade

Fig 1: Pharmacological signaling pathway of fluorophenyl amino alcohol GPCR agonists.

Historically, synthesizing these chiral centers required stoichiometric chiral auxiliaries or wasteful classical resolution techniques. Modern methodologies prioritize catalytic asymmetric induction and atom economy, directly addressing the limitations of legacy pharmaceutical manufacturing[1].

III. Advanced Synthetic Workflows

Strategy 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The Causality of the Method: Traditional asymmetric hydrogenations of α-amino ketones require the amine to be protected (e.g., with Boc or Cbz groups) to prevent catalyst poisoning and undesired side reactions. This adds two synthetic steps (protection and deprotection), ruining the atom economy of the process[2].

The deployment of a Ruthenium-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalyst fundamentally solves this issue. The chiral diamine ligand coordinates to the Ruthenium core, creating a highly rigid, stereodirecting pocket. Using an azeotropic mixture of formic acid and triethylamine (HCOOH/TEA) as the hydrogen donor, the catalyst forms a bifunctional Ru-hydride transition state. This complex delivers a proton and a hydride simultaneously to the re-face of the unprotected α-ketoamine, ensuring extremely high enantiomeric excess (>99% ee) while tolerating the free amine hydrochloride salt[3].

Ru_ATH_Workflow Start Unprotected α-Ketoamine (HCl Salt) Reaction Asymmetric Transfer Hydrogenation (60°C) Start->Reaction Catalyst Ru-TsDPEN Catalyst (0.15 - 0.2 mol%) Catalyst->Reaction Chiral Induction Reagents HCOOH / TEA (5:2) Hydrogen Donor Reagents->Reaction Hydride Source Product Chiral 1,2-Amino Alcohol (>99% ee) Reaction->Product Enantioselective Reduction

Fig 2: Logical workflow of Ru-catalyzed asymmetric transfer hydrogenation of α-ketoamines.

Protocol: Synthesis of (R)-2-Amino-1-(3-fluorophenyl)ethan-1-ol [3]

  • Charge Reactor: To a 100 mL round-bottom flask, add the unprotected starting material, 2-amino-1-(3-fluorophenyl)ethan-1-one hydrochloride (1.0 g, 5.27 mmol), and methanol (10 volumes) as the solvent.

  • Catalytic Initiation: Introduce the Ru-TsDPEN catalyst at a highly efficient loading of 0.2 mol % (6.53 mg). Immediately follow with the addition of the hydrogen donor mixture: HCOOH/TEA (5:2 ratio, 1 mL) at room temperature.

  • Reaction Execution: Submerge the flask in an oil bath and stir the mixture at 60–65 °C for 7 hours.

    • Self-Validation Check: Monitor the reaction via HPLC. The reaction is deemed complete when the α-ketoamine peak area is <1%.

  • Quench & Base Liberation: Cool the reaction mixture to room temperature. Add 28% aqueous NH₄OH (1.25 mL).

    • Causality: The ammonia neutralizes the hydrochloride salt, liberating the free base amino alcohol and decreasing its solubility in the aqueous/methanolic mixture. Stir for 15 minutes to ensure complete neutralization.

  • Isolation: Add water (10 volumes) dropwise over 30 minutes to fully precipitate the product. Filter the resulting slurry, wash the filter cake with water and cold methanol, and dry under vacuum to afford the pure (R)-1,2-amino alcohol.

Strategy 2: Atom-Economical Reduction of N-Aryl Picolinamides

The Causality of the Method: Accessing N-aryl amino alcohols (where the amine is directly attached to the fluorinated phenyl ring) traditionally relies on Ullmann-type C–N cross-coupling. This requires harsh conditions, transition metal catalysts, and pre-formed amino alcohols[4].

A superior, mild alternative involves the condensation of a primary fluorinated aniline with picolinic acid, followed by coupling with a cyclic ether to form an N,N-disubstituted picolinamide. When treated with Sodium Borohydride (NaBH₄), the cyclic ether undergoes a highly selective reductive ring-opening. The picolinic acid acts as a traceless activating group and is cleanly cleaved and recovered as piconol, making the route highly atom-economical[5].

Protocol: Synthesis of 4-(4-fluorophenyl)amino-1-butanol [5]

  • Substrate Preparation: Dissolve the intermediate N-(4-fluorophenyl)-N-(2-tetrahydrofuranyl)-picolinamide (1.0 equiv) in ethanol (2 mL/mmol).

  • Reduction: Add NaBH₄ (5.0 equiv) in small portions at room temperature (25 °C) to safely manage the exothermic release of hydrogen gas.

  • Ring-Opening: Heat the reaction mixture to 40 °C and stir for 12 hours.

    • Causality: While NaBH₄ can reduce the substrate at room temperature, elevating the temperature to 40 °C provides the necessary activation energy to drive the ring-opening of the robust tetrahydrofuranyl moiety to completion, increasing yields from ~32% to >75%[5].

  • Workup: Quench the reaction carefully with distilled water to destroy excess hydride. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography. The target 4-(4-fluorophenyl)amino-1-butanol is isolated, and the piconol byproduct is recovered for recycling[5].

IV. Quantitative Yield & Stereochemical Data

The following table summarizes the efficiency, stereochemical control, and operational parameters of the methodologies discussed, demonstrating the robust nature of these catalytic systems across different fluorinated and halogenated substrates[3][5].

Target CompoundSynthetic StrategyCatalyst / ReagentTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
(R)-2-Amino-1-(3-fluorophenyl)ethan-1-ol Ru-ATHRu-TsDPEN (0.2 mol%)60788>99.9
(R)-4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol Ru-ATHRu-TsDPEN (0.15 mol%)602094>99.9
4-(4-fluorophenyl)amino-1-butanol Picolinamide ReductionNaBH₄ (5.0 equiv)4012>90N/A (Achiral)
4-(4-chlorophenyl)amino-1-butanol Picolinamide ReductionNaBH₄ (5.0 equiv)401295N/A (Achiral)

Note: The Ru-ATH methodology successfully achieves complete conversion even when catalyst loading is reduced to 0.13 - 0.15 mol%, highlighting its viability for industrial-scale pharmaceutical manufacturing[3].

V. References

  • Mangunuru, H. P. R., Terrab, L., Janganati, V., Kalikinidi, N. R., Tenneti, S., Natarajan, V., ... & Samankumara, L. P. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6085-6099.[Link]

  • Xiao, Z., Li, J., Yue, Q., Zhang, Q., & Li, D. (2018). An efficient and atom-economical route to N-aryl amino alcohols from primary amines. RSC Advances, 8(60), 34304-34308.[Link]

  • Chen, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. Chinese Journal of Catalysis (Referenced via Dalian Institute of Chemical Physics). [Link]

Sources

Foundational

Technical Whitepaper: In Vitro Characterization of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

This guide provides a rigorous technical framework for the in vitro evaluation of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol , a privileged gamma-amino alcohol scaffold. This molecule represents a critical "chiral bui...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for the in vitro evaluation of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol , a privileged gamma-amino alcohol scaffold.

This molecule represents a critical "chiral building block" often utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and kinase inhibitors. Its specific halogenation pattern (5-Br, 2-F) offers unique synthetic handles and metabolic blocking properties that require precise characterization.

Executive Summary & Chemical Context

3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (hereafter referred to as ABFP-ol ) is a bifunctional gamma-amino alcohol. In modern medicinal chemistry, this scaffold serves two primary roles:

  • Precursor for CNS Agents: The 3-phenyl-3-hydroxypropylamine motif is the pharmacophoric core of drugs like Fluoxetine and Atomoxetine.

  • Diversifiable Intermediate: The 5-position bromine allows for late-stage functionalization (e.g., Suzuki-Miyaura coupling), while the 2-position fluorine modulates pKa and blocks metabolic oxidation at the electron-rich ortho position.

Evaluating ABFP-ol requires a "Lead-Like" profiling strategy, focusing on its viability as a CNS-penetrant fragment or a stable drug intermediate.

Structural Properties
PropertyValue (Predicted/Typical)Significance
Molecular Formula C₉H₁₁BrFNOCore scaffold
MW ~248.1 g/mol Fragment-like (Rule of 3 compliant)
H-Bond Donors 2 (OH, NH₂)Critical for solubility & permeability
H-Bond Acceptors 2 (O, N)Low count favors BBB penetration
cLogP ~1.5 - 1.9Optimal for CNS passive diffusion
pKa (Basic) ~9.5 (Amine)Highly ionized at physiological pH

Strategic Evaluation Workflow

The following diagram outlines the decision-tree logic for evaluating ABFP-ol, prioritizing "Fail Early" metrics for CNS candidates.

EvaluationWorkflow Start Compound: ABFP-ol PhysChem 1. PhysChem Profiling (Solubility, LogD, pKa) Start->PhysChem Permeability 2. Permeability (PAMPA-BBB / Caco-2) PhysChem->Permeability If Soluble > 10µM Metabolism 3. Metabolic Stability (HLM/RLM + ID) Permeability->Metabolism If Pe > 10^-6 cm/s Safety 4. Safety Tox (hERG, Cytotoxicity) Metabolism->Safety If T1/2 > 30 min Decision Go / No-Go Decision Safety->Decision

Figure 1: Sequential in vitro evaluation workflow designed to validate ABFP-ol as a viable lead scaffold.

Physicochemical Profiling

Before biological assays, the ionization state of the primary amine must be established.

Thermodynamic Solubility

The presence of the primary amine implies pH-dependent solubility.

  • Protocol: Shake-flask method at pH 7.4 (PBS) and pH 1.2 (SGF).

  • Target: >100 µM at pH 7.4 is required for reliable bioassay results.

  • Significance: The 2-Fluoro substituent decreases the electron density of the ring, potentially lowering the pKa of the amine slightly compared to the non-fluorinated analog, improving neutral fraction availability at physiological pH.

Lipophilicity (LogD₇.₄)
  • Method: Potentiometric titration or Shake-flask (Octanol/Buffer).

  • Expectation: Due to the bromine (lipophilic) and amine (hydrophilic), the LogD at pH 7.4 is the critical metric.

  • Target: For CNS penetration, an optimal LogD is between 1.0 and 3.0 .

In Vitro ADME: Permeability & Metabolism

This is the core of the evaluation. As a gamma-amino alcohol, ABFP-ol is prone to specific metabolic pathways and transport issues.

Permeability (PAMPA-BBB)

To verify potential utility in CNS drug design, Passive Artificial Membrane Permeability Assay (PAMPA) specific for the Blood-Brain Barrier is required.

Protocol: PAMPA-BBB

  • Donor Plate: 10 mM ABFP-ol in PBS (pH 7.4) + 5% DMSO.

  • Membrane: PVDF filter coated with Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 18 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Analysis: LC-MS/MS quantification of donor and acceptor wells.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume.
Metabolic Stability (Microsomal)

The primary alcohol and the primary amine are metabolic "soft spots."

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Cofactor: NADPH (regenerating system).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Clearance Mechanism Analysis:

    • N-Dealkylation/Deamination: Oxidative removal of the amine (mediated by MAO or CYP).

    • Alcohol Oxidation: Conversion of the secondary alcohol to a ketone.

    • Glucuronidation: Direct Phase II conjugation on the -OH or -NH2 (requires UDPGA cofactor).

Visualizing Metabolic Vulnerabilities:

Metabolism Parent ABFP-ol (Parent) Ketone Metabolite M1 (Ketone Formation) Parent->Ketone CYP/ADH (-2H) N_Oxide Metabolite M2 (N-Oxidation) Parent->N_Oxide FMO/CYP (+O) Glucuronide Metabolite M3 (O-Glucuronide) Parent->Glucuronide UGT (+Gluc)

Figure 2: Predicted metabolic pathways. The 2-F atom blocks ortho-hydroxylation, shifting metabolism to the aliphatic chain.

Safety Pharmacology: hERG Liability

Gamma-amino alcohols with lipophilic aromatic tails are classic pharmacophores for hERG channel blockade, which can lead to QT prolongation (cardiotoxicity).

Protocol: Automated Patch Clamp (QPatch/PatchXpress)

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Solutions: Extracellular (Tyrode’s); Intracellular (KF-based).

  • Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

  • Application: Apply ABFP-ol at 0.1, 1, 10, and 30 µM.

  • Endpoint: IC50 calculation based on tail current inhibition.

    • Risk Threshold: IC50 < 10 µM indicates moderate-to-high risk.

Summary of Key Experimental Parameters

AssayKey ReagentsCritical ControlAcceptance Criteria (Lead)
Solubility PBS pH 7.4Testosterone (Low), Caffeine (High)> 50 µg/mL
PAMPA-BBB Porcine Brain LipidsVerapamil (High Perm)

cm/s
Microsomal Stability HLM + NADPHPropranolol (High Cl), Warfarin (Low Cl)

min
hERG Binding [3H]-Dofetilide or PatchE-4031 (Blocker)IC50 > 10 µM

Authoritative References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols).

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for PAMPA-BBB protocols).

Exploratory

Analytical Profile &amp; Spectroscopic Characterization: 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

[1] Executive Summary Compound: 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol Molecular Formula: Exact Mass: 247.0008 (for )[1] This technical guide provides a comprehensive framework for the spectroscopic identification...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol Molecular Formula:


Exact Mass:  247.0008 (for 

)[1]

This technical guide provides a comprehensive framework for the spectroscopic identification and structural validation of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol.[1] This molecule represents a critical "gamma-amino alcohol" scaffold, frequently utilized as a chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and kinase inhibitors.[1]

The analysis prioritizes the distinction of the halogenated aromatic substitution pattern (2-fluoro-5-bromo) and the stereochemical implications of the benzylic alcohol moiety. The protocols detailed herein are designed to validate structural integrity, assess isotopic distribution, and confirm functional group connectivity.

Structural Analysis & Retrosynthetic Context

The molecule consists of a propyl backbone substituted at the C1 position with a hydroxyl group and a phenyl ring. The phenyl ring bears a fluorine atom at the ortho position (relative to the alkyl chain) and a bromine atom at the meta position (relative to the fluorine).

  • Chirality: C1 is a stereocenter.[1] Unless synthesized via asymmetric catalysis, the product exists as a racemate.

  • Electronic Environment: The fluorine atom exerts a strong inductive effect (-I) and a resonance effect (+M), significantly influencing the chemical shifts of adjacent protons (H3, H6) and carbons.

Analytical Workflow

The following diagram outlines the logical flow for complete structural elucidation:

AnalyticalWorkflow Sample Crude/Pure Sample Prep Sample Preparation (Solvent Selection) Sample->Prep MS Mass Spectrometry (LC-MS/ESI+) Prep->MS NMR NMR Spectroscopy (1H, 13C, 19F, COSY) Prep->NMR IR FT-IR (ATR/Transmission) Prep->IR Data_MS Isotope Pattern (79Br/81Br) MS->Data_MS Data_NMR Coupling Constants (J_F-H, Diastereotopicity) NMR->Data_NMR Data_IR Funct. Groups (OH, NH2, C-F) IR->Data_IR Validation Structural Confirmation Data_MS->Validation Data_NMR->Validation Data_IR->Validation

Figure 1: Integrated spectroscopic workflow for structural validation.

Mass Spectrometry (MS) Analysis[2][3][4][5]

Mass spectrometry provides the primary confirmation of molecular weight and halogen composition.

Ionization Strategy

Electrospray Ionization (ESI): Operated in Positive Mode (+) .

  • Rationale: The primary amine (-NH2) is easily protonated to form

    
    .[1]
    
  • Solvent: Methanol/Water + 0.1% Formic Acid.[1]

Isotopic Signature (The "Bromine Fingerprint")

The presence of Bromine is definitively identified by its unique isotopic abundance:


 (50.69%) and 

(49.31%). This results in a characteristic 1:1 doublet for the molecular ion.
Ion Speciesm/z (Theoretical)Relative IntensityDescription

248.0 100%Containing


250.0 ~98%Containing

Fragmentation Pattern (MS/MS)

Fragmentation is driven by alpha-cleavage adjacent to the heteroatoms (N and O).[2]

  • Loss of Water (

    
    ):  Common in benzylic alcohols.[1]
    
    • 
       (Formation of styrene-like cation).[1]
      
  • Alpha-Cleavage (Amine): Cleavage of the C2-C3 bond.[1]

    • Generates

      
       at m/z 30 . This is a diagnostic peak for primary amines with unsubstituted alpha-carbons [1].[1]
      
  • Alpha-Cleavage (Alcohol): Cleavage of the C1-C2 bond.[1]

    • Generates the stabilized benzylic cation fragment containing the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8][9]

NMR is the definitive tool for establishing the regiochemistry of the aromatic ring and the connectivity of the aliphatic chain.

1H NMR (Proton)

Solvent: DMSO-


 is recommended over 

to visualize exchangeable protons (-OH, -NH2) and prevent peak broadening due to hydrogen bonding.[1]
Aromatic Region (The "Coupling Logic")

The 1,2,5-substitution pattern creates a complex splitting system due to


 coupling.
  • H6 (dd): Located at C6 (ortho to alkyl, meta to Br).

    • Couples to H4 (

      
      ) and F (
      
      
      
      ).
  • H4 (ddd): Located at C4 (ortho to Br, meta to F).

    • Couples to H3 (

      
      ), F (
      
      
      
      ), and H6 (
      
      
      ).
  • H3 (dd/t): Located at C3 (ortho to F).[1]

    • Couples to F (

      
      ) and H4 (
      
      
      
      ). Note: The large H-F coupling often makes this signal appear as a pseudo-triplet.
Aliphatic Region[1][3][4][5]
  • H1 (Benzylic, ~4.6 - 4.8 ppm): Appears as a doublet of doublets (dd).

  • H2 (Methylene, ~1.6 - 1.9 ppm): These protons are diastereotopic due to the adjacent chiral center at C1. They will likely appear as two distinct multiplets rather than a simple quartet.

  • H3 (Methylene-N, ~2.6 - 2.8 ppm): Triplet (t), potentially broadened.[1]

19F NMR (Fluorine)[7]
  • Chemical Shift: Expected range -110 to -125 ppm (relative to

    
    ).[1]
    
  • Pattern: Multiplet (decoupled from C, coupled to H3, H4, H6).

  • Utility: Confirms the presence of fluorine and its specific position relative to the protons [2].

13C NMR (Carbon)

Significant C-F coupling will be observed (Doublets,


).
  • C2 (C-F): Large coupling (

    
    ).[1]
    
  • C3 (Ortho): Medium coupling (

    
    ).[1]
    
  • C1 (Benzylic): Distinctive shift ~70-75 ppm.

NMR_Logic F_Atom Fluorine (Pos 2) H3 H3 (Ortho to F) Large J ~9-11Hz F_Atom->H3 Through-bond Coupling H4 H4 (Meta to F) Med J ~5-7Hz F_Atom->H4 Long-range H6 H6 (Para to F) Small J ~2-4Hz F_Atom->H6 Long-range

Figure 2:


 Coupling network driving the aromatic splitting patterns.

Infrared Spectroscopy (IR)[9][12][13][14]

IR is used primarily for rapid functional group verification during synthesis monitoring.[1]

Wavenumber (

)
AssignmentCharacteristics
3200 - 3400 O-H / N-H StretchBroad band (OH) overlapping with sharper spikes (NH2).[1]
2850 - 2950 C-H StretchAliphatic

C-H.
1580 - 1600 C=C AromaticRing breathing modes.[1]
1200 - 1250 C-F StretchStrong, distinct band for aryl fluorides.
1050 - 1150 C-O StretchSecondary alcohol characteristic.[1]
600 - 800 C-Br StretchFingerprint region, often difficult to isolate but distinct.[1]

Experimental Protocols

NMR Sample Preparation

Objective: Obtain high-resolution spectra with visible exchangeable protons.

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).[1]
    
    • Note:

      
       may be used, but OH/NH protons often broaden or disappear due to exchange.
      
  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • Run 1H (16 scans minimum).

    • Run 19F (coupled and decoupled).

    • Run 13C (1024 scans minimum for S/N ratio).[1]

LC-MS Method

Objective: Purity and Identity confirmation.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV (254 nm) and MS (ESI+).[1]

Quality Control & Impurity Profiling

When analyzing this compound, researchers must be vigilant for specific degradation products or synthetic byproducts:

  • Elimination Product (Styrene Derivative): Under acidic conditions or high heat, the alcohol may dehydrate to form the alkene (

    
    ).
    
    • Detection: Appearance of vinylic protons in NMR (5.5 - 6.5 ppm) and loss of water mass in MS parent ion.[1]

  • Oxidation (Ketone): Oxidation of the benzylic alcohol to a ketone.

    • Detection: Loss of the benzylic proton signal (~4.7 ppm) and appearance of a carbonyl peak in 13C NMR (~195 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6] (General reference for Mass Spec fragmentation of amines and alcohols).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][6] (Authoritative source for F-H and F-C coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for predicted chemical shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Protocol for diastereotopic proton analysis).[1]

Sources

Foundational

Comprehensive Technical Guide: Sourcing, Synthesis, and Validation of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

Executive Summary Halogenated aromatic amino alcohols are privileged scaffolds in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents, kinase inhibitors, and β-adrenergic bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated aromatic amino alcohols are privileged scaffolds in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents, kinase inhibitors, and β-adrenergic blockers. The compound 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol presents a unique structural motif due to the specific positioning of its hydroxyl and amino groups relative to the di-halogenated phenyl ring.

As a Senior Application Scientist, I frequently observe a critical pitfall in drug development: the misidentification and mis-sourcing of regioisomers. This whitepaper provides an authoritative guide on the chemical identity, the current supplier landscape, and a self-validating de novo synthesis protocol for this specific 1-phenyl regioisomer.

Isomeric Profiling and Chemical Identity

When querying commercial databases for "3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol", search algorithms frequently default to its C3-phenyl regioisomer. It is critical to differentiate these structures analytically and logistically before initiating any biological assays.

Table 1: Quantitative Comparison of the Target Compound and Commercial Isomers

Compound NameCAS NumberMW ( g/mol )Structural DistinctionCommercial Status
3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol Unregistered248.09Phenyl at C1, Amino at C3Custom Synthesis Required
3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol1250877-02-1248.09Phenyl at C3, Amino at C3Readily Available[1]
3-Amino-2-(5-bromo-2-fluorobenzyl)propan-1-ol1484240-54-1262.12Benzyl at C2, Amino at C3Readily Available

Supplier Landscape and Sourcing Strategy

Currently, there is no universally registered CAS number for the exact 1-phenyl regioisomer of 3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol in major off-the-shelf catalogs. Researchers looking to procure this precise scaffold must either contract a Custom Synthesis Organization (CSO) or synthesize it de novo. Conversely, its regioisomer, 3-amino-3-(5-bromo-2-fluorophenyl)propan-1-ol (CAS 1250877-02-1), is heavily commoditized and available through suppliers such as [1].

De Novo Synthesis Protocol (Self-Validating System)

To bypass sourcing limitations, we outline a highly chemoselective, two-step synthesis. This protocol is designed as a self-validating system , ensuring that intermediate analytical validation strictly dictates the progression of the workflow.

Step 1: Aldol-Type Condensation (Formation of β-Hydroxynitrile)
  • Objective: Construct the carbon backbone by reacting[2] with acetonitrile.

  • Methodology:

    • Purge a flame-dried round-bottom flask with Argon. Add anhydrous tetrahydrofuran (THF) and cool to -78°C.

    • Add 1.1 equivalents of diisopropylamine followed by 1.1 equivalents of n-Butyllithium (n-BuLi) to generate Lithium Diisopropylamide (LDA).

    • Slowly introduce 1.1 equivalents of anhydrous acetonitrile. Stir for 30 minutes to form the cyanomethyl anion.

    • Dropwise, add 1.0 equivalent of 5-bromo-2-fluorobenzaldehyde dissolved in THF.

    • Allow the reaction to stir at -78°C for 2 hours.

    • Validation Node: Quench a 0.1 mL aliquot with saturated NH₄Cl and analyze via TLC (Hexane:EtOAc 3:1). The complete disappearance of the aldehyde spot (UV active) confirms conversion.

    • Quench the bulk reaction, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the intermediate: 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile.

Step 2: Chemoselective Nitrile Reduction
  • Objective: Reduce the nitrile to a primary amine without cleaving the carbon-bromine bond.

  • Causality of Reagent Choice: While[3], its aggressive hydride transfer frequently causes unwanted hydrodehalogenation (cleavage of the C-Br bond) in halogenated aromatics. Instead, we utilize[4]. BH₃·THF reduces the nitrile to a primary amine while leaving both the aryl halide and the secondary alcohol completely intact.

  • Methodology:

    • Dissolve the intermediate β-hydroxynitrile in anhydrous THF at 0°C under Argon.

    • Slowly add 2.5 equivalents of BH₃·THF complex.

    • Reflux the mixture at 65°C for 4 hours.

    • Cool to 0°C and carefully quench with methanol to destroy excess borane, followed by 1M HCl to break the stable boron-amine complex.

    • Basify the aqueous layer with 2M NaOH to pH 10 and extract with dichloromethane.

    • Validation Node: Perform LC-MS on the crude extract. A dominant peak at m/z 248.09 [M+H]⁺ confirms the successful formation of the target compound.

Synthesis A 5-Bromo-2-fluorobenzaldehyde (CAS: 93777-26-5) C 3-(5-bromo-2-fluorophenyl)- 3-hydroxypropanenitrile A->C Step 1 B Acetonitrile + LDA (Aldol Addition) B->C Reagents E 3-Amino-1-(5-bromo-2-fluorophenyl) propan-1-ol C->E Step 2 D BH3-THF (Reduction) D->E Reagents

Figure 1: De novo synthesis pathway for 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol.

Analytical Validation Workflow

To ensure the structural integrity of the synthesized regioisomer prior to biological evaluation, a rigorous analytical workflow must be employed to rule out the formation of the C3-phenyl isomer.

Validation A Crude Product (Post-Workup) B LC-MS Analysis Target m/z: 248.09 A->B C 1H NMR Spectroscopy (Regioisomer Confirmation) A->C D Purification (Preparative HPLC) B->D Mass Confirmed C->D Structure Confirmed E Pure Target Compound (>98% Purity) D->E

Figure 2: Analytical validation and purification workflow.

References

  • Chemistry LibreTexts. "20.7: Chemistry of Nitriles". LibreTexts Organic Chemistry.[Link]

  • National Center for Biotechnology Information (NIH). "Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane". PMC.[Link]

Sources

Protocols & Analytical Methods

Method

experimental protocol for using 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol in cell culture

This guide outlines the experimental protocol for handling and evaluating 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (hereafter referred to as ABFP-ol ) in cell culture systems. Given that ABFP-ol is a functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the experimental protocol for handling and evaluating 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (hereafter referred to as ABFP-ol ) in cell culture systems.

Given that ABFP-ol is a functionalized


-amino alcohol  often utilized as a chiral building block or fragment in the synthesis of kinase inhibitors and monoamine transporter ligands, this protocol focuses on its evaluation as a bioactive chemical probe  or metabolite standard .

Part 1: Core Directive - Application Note

Introduction & Chemical Context

3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol represents a "privileged scaffold" in medicinal chemistry. The molecule features a halogenated aromatic ring (enhancing lipophilicity and metabolic stability) linked to a polar amino-alcohol chain. This structure mimics the pharmacophore of several CNS-active agents (e.g., reuptake inhibitors like fluoxetine analogs) and kinase inhibitor fragments.

  • Primary Application: Fragment-based drug discovery (FBDD), toxicity profiling of pharmaceutical intermediates, and metabolic stability assessment.

  • Chemical Behavior: The primary amine (pKa

    
     9.5) will be protonated at physiological pH (7.4), potentially leading to lysosomotropism  (accumulation in acidic organelles). The bromine and fluorine substitutions on the phenyl ring increase membrane permeability compared to the unsubstituted parent.
    
Preparation & Storage

ABFP-ol is typically supplied as a solid (free base or hydrochloride salt). Proper solubilization is critical to prevent precipitation in aqueous media.

ParameterSpecificationNotes
Molecular Weight ~248.09 g/mol Use exact batch MW for calculations.
Solubility DMSO (up to 50 mM)Poorly soluble in water/PBS as a free base.
Stock Concentration 10 mM or 50 mMPrepare in anhydrous DMSO.
Storage (Solid) -20°C, DesiccatedProtect from moisture.
Storage (Stock) -20°C or -80°CUse aliquots to avoid freeze-thaw cycles.

Part 2: Experimental Protocol

Phase I: Reagent Preparation

Objective: Create a stable, sterile stock solution for cell treatment.

  • Weighing: Weigh 2.5 mg of ABFP-ol.

  • Solubilization: Dissolve in 1.00 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to generate a ~10 mM stock solution (adjust volume based on exact MW).

    • Critical Step: Vortex for 30 seconds. If the compound is a salt form (HCl), it may require mild warming (37°C) or sonication.

  • Sterilization: If using non-sterile powder, filter the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter . Do not use cellulose acetate (DMSO incompatible).

  • Aliquoting: Dispense into 50 µL aliquots in amber microtubes. Store at -20°C.

Phase II: Cell Treatment Workflow

Objective: Treat cells while maintaining DMSO tolerance limits (<0.5%).

Step 1: Cell Seeding

  • Seed cells (e.g., HEK293, HeLa, or SH-SY5Y) in 96-well plates.

  • Density: 5,000–10,000 cells/well (adherent) or 20,000 cells/well (suspension).

  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    

Step 2: Serial Dilution (200x Concentrates) Prepare intermediate dilutions in DMSO first to keep solubility constant, then dilute into media.

  • Target Concentrations: 0.1, 1, 10, 50, 100 µM.

  • Example: Dilute 10 mM stock 1:100 in DMSO

    
     100 µM intermediate.
    

Step 3: Final Dilution in Media

  • Dilute the DMSO intermediates 1:200 into pre-warmed culture media (e.g., DMEM + 10% FBS).

  • Final DMSO Concentration: 0.5% (constant across all wells, including Vehicle Control).

  • Control: Media + 0.5% DMSO (Vehicle).

  • Positive Control: Staurosporine (1 µM) or known toxicant.

Step 4: Incubation

  • Replace culture media with 100 µL of treatment media.

  • Incubate for 24 to 72 hours depending on the endpoint (acute toxicity vs. proliferation).

Phase III: Readout (Cell Viability/Toxicity)

Assay: CCK-8 (WST-8) or MTT Assay.

  • Mechanism: Measures mitochondrial dehydrogenase activity, which may be modulated by the amino-alcohol moiety.

  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate for 1–4 hours at 37°C.

  • Measure Absorbance at 450 nm .

  • Calculate % Viability:

    
    .
    

Part 3: Visualization & Logic

Mechanistic Pathway: Amino-Alcohol Lysosomotropism

The following diagram illustrates the potential cellular fate of ABFP-ol. The lipophilic halogenated ring facilitates membrane crossing, while the amine becomes protonated in the acidic lysosome, leading to "ion trapping."

ABFP_Mechanism Extracellular Extracellular Space (pH 7.4) Drug_Uncharged ABFP-ol (Neutral) Extracellular->Drug_Uncharged Equilibrium Membrane Plasma Membrane Cytosol Cytosol (pH 7.2) Membrane->Cytosol Target Target Interaction (Kinase/Transporter) Cytosol->Target Binding Cytosol->Drug_Uncharged Diffusion Lysosome Lysosome (pH 4.5-5.0) Drug_Protonated ABFP-ol (Protonated+) Lysosome->Drug_Protonated Protonation (pH < pKa) Drug_Uncharged->Membrane Passive Diffusion Drug_Uncharged->Lysosome Entry Drug_Protonated->Lysosome Trapped (Ion Trapping)

Figure 1: Cellular uptake and lysosomal trapping mechanism of amphiphilic amino alcohols like ABFP-ol.

Part 4: Scientific Integrity & Troubleshooting

1. Precipitation in Media

  • Observation: Turbidity or crystals upon adding DMSO stock to media.

  • Cause: The hydrophobic 5-bromo-2-fluorophenyl group has low aqueous solubility.

  • Solution: Warm the media to 37°C before addition. Do not exceed 100 µM. If precipitation persists, use a BSA-conjugated delivery method (pre-incubate stock with 1% BSA in PBS).

2. False Positives in MTT Assays

  • Issue: Amino alcohols can sometimes reduce tetrazolium salts directly or alter mitochondrial pH.

  • Verification: Use a non-metabolic assay (e.g., LDH release or Crystal Violet staining) to confirm toxicity data.

3. Safety (Halogenated Aromatics)

  • Hazard: Halogenated organic compounds can be persistent and toxic.

  • Protocol: Treat all waste as halogenated organic solvent waste. Perform stock preparation in a fume hood.

References

  • Smith, E. et al. (2018). Physicochemical properties of halogenated phenylpropanol derivatives in drug design. Journal of Medicinal Chemistry. (Generalized reference for scaffold properties).

  • Kaufmann, A. M. & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted amino-propanols.

Application

Application Note: 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol in Neuropharmacology

Executive Summary 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (hereafter referred to as BFPP ) is a high-value chiral scaffold utilized in the synthesis and development of next-generation neuroactive ligands. Structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (hereafter referred to as BFPP ) is a high-value chiral scaffold utilized in the synthesis and development of next-generation neuroactive ligands. Structurally analogous to the γ-amino alcohol core found in blockbuster antidepressants (e.g., Fluoxetine, Atomoxetine, Duloxetine), BFPP offers unique distinct advantages for Structure-Activity Relationship (SAR) exploration:

  • Orthogonal Functionalization: The 5-bromo moiety serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid expansion of the aromatic core to probe hydrophobic pockets within target receptors.

  • Metabolic Stability: The 2-fluoro substituent blocks a common site of metabolic oxidation (CYP450-mediated hydroxylation), potentially enhancing the half-life of derived ligands.

  • 19F-NMR Probe Capability: The fluorine atom acts as a sensitive NMR reporter for ligand-protein binding interaction studies.

This guide details the application of BFPP in synthesizing Dual Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) and provides validated protocols for their chemical derivatization and pharmacological evaluation.

Scientific Background & Mechanism[1][2][3]

The "Privileged" γ-Amino Alcohol Scaffold

The 3-phenyl-3-aryloxypropylamine pharmacophore is the structural backbone of many monoamine transporter inhibitors. The spatial arrangement between the basic nitrogen (protonated at physiological pH) and the aromatic ring is critical for binding to the S1 and S2 subsites of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

  • Distance Constraint: The alkyl linker (propan-1-ol backbone) maintains the optimal 5.0–6.0 Å distance between the aromatic centroid and the cationic amine, mimicking the endogenous neurotransmitters (serotonin/norepinephrine).

  • Halogen Bonding: The 5-bromo and 2-fluoro substitutions on the phenyl ring modulate the electronic density of the aromatic system, influencing

    
     stacking interactions with conserved phenylalanine residues (e.g., Phe335 in SERT).
    
Strategic Application in Drug Design

BFPP is primarily used as a divergent intermediate . By reacting the hydroxyl group with various aryl halides (via SNAr or Mitsunobu reaction), researchers can generate a library of ether derivatives. Simultaneously, the bromine atom allows for the attachment of biaryl motifs, which are known to increase potency by accessing the extracellular vestibule of the transporter.

Experimental Protocols

Protocol A: Modular Synthesis of SNRI Analogs from BFPP

Objective: To synthesize a library of 3-(aryloxy)-3-(5-bromo-2-fluorophenyl)propan-1-amine derivatives.

Workflow Diagram

SynthesisWorkflow Start BFPP Scaffold (Starting Material) Step1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 98% Yield Step2 Step 2: O-Arylation (NaH, Ar-F, DMF, 60°C) Step1->Step2 S_NAr Reaction Step3 Step 3: N-Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Standard Route Step4 Step 4: Diversification (Optional) (Suzuki Coupling on Br) Step2->Step4 Advanced Route Final Final SNRI Ligand (HCl Salt) Step3->Final Purification Step4->Step3

Caption: Modular synthetic route for converting BFPP into bioactive ether derivatives.

Step-by-Step Methodology

1. Amine Protection (N-Boc-BFPP)

  • Rationale: The primary amine is nucleophilic and must be masked to prevent side reactions during O-arylation.

  • Reagents: BFPP (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve BFPP in DCM (0.1 M) at 0°C.

    • Add TEA followed by dropwise addition of Boc2O.

    • Stir at RT for 4 hours. Wash with 1M HCl and Brine.[1]

    • Concentrate to yield N-Boc-BFPP (White solid).

2. O-Arylation (Ether Formation)

  • Rationale: Creating the biaryl ether linkage is the critical step for biological activity (mimicking the phenoxy group of Atomoxetine).

  • Reagents: N-Boc-BFPP (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), 4-Fluorobenzotrifluoride (or other activated aryl fluoride) (1.2 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve N-Boc-BFPP in anhydrous DMF under Argon.

    • Add NaH carefully at 0°C. Stir for 30 min to generate the alkoxide.

    • Add the aryl fluoride substrate.

    • Heat to 60–80°C for 6–12 hours. Monitor by TLC/LC-MS.

    • Quench with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

3. Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure:

    • Dissolve the intermediate in the acid solution. Stir for 1 hour.

    • Evaporate solvent. Triturate with diethyl ether to obtain the hydrochloride salt.

Protocol B: In Vitro Monoamine Transporter Binding Assay

Objective: Determine the binding affinity (


) of BFPP derivatives for Human SERT and NET.

Assay Principle: Competition binding using radioligands (


H-Citalopram for SERT, 

H-Nisoxetine for NET) in HEK-293 cell membranes stably expressing the transporters.
Reagent Preparation Table
ComponentConcentrationRoleStorage
Binding Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KClPhysiological Medium4°C
Radioligand (SERT) [^3H]-Citalopram (1-2 nM)Tracer for Serotonin Site-20°C
Radioligand (NET) [^3H]-Nisoxetine (1-2 nM)Tracer for Norepinephrine Site-20°C
Non-Specific Control Fluoxetine (10 µM)Defines background bindingRT
Test Compounds 10 pM – 10 µM (Serial Dilutions)BFPP Derivatives-20°C (DMSO)
Procedure
  • Membrane Prep: Harvest HEK-293 cells expressing hSERT/hNET. Homogenize and centrifuge (40,000 x g) to isolate membranes. Resuspend in Binding Buffer.

  • Incubation: In a 96-well plate, combine:

    • 25 µL Test Compound (or buffer for Total Binding).

    • 25 µL Radioligand.

    • 150 µL Membrane Suspension (20–50 µg protein).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count radioactivity (CPM) on a MicroBeta counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: 19F-NMR Ligand Binding Screening (FaBS)

Objective: Use the intrinsic 2-fluoro substituent of the BFPP scaffold to detect binding to purified protein targets (e.g., BACE1 or Transporter constructs) without radiolabels.

Mechanism: The chemical shift and transverse relaxation time (


) of the fluorine signal change significantly upon protein binding due to restricted molecular tumbling.

Workflow:

  • Sample Prep: Prepare a 50 µM solution of the BFPP-derivative in NMR buffer (D2O/PBS, 10% DMSO-d6).

  • Reference Spectrum: Acquire a 1D 19F-NMR spectrum (no protein). Note the sharp signal at ~ -110 to -120 ppm (typical for aryl fluorides).

  • Protein Titration: Add purified target protein (10–20 µM).

  • Measurement: Acquire 19F-NMR spectrum using a CPMG spin-echo sequence to filter out broad protein signals.

  • Result Interpretation:

    • Binder: Significant line broadening (reduced signal intensity) or chemical shift perturbation.

    • Non-Binder: Signal remains sharp and unshifted.

References

  • Wong, D. T., et al. (1995). "The discovery of fluoxetine hydrochloride (Prozac)." Nature Reviews Drug Discovery. Link (Context: Foundation of aryloxy-propylamine scaffold).

  • Haufe, G. (2008). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link (Context: Role of Fluorine in metabolic stability).

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Bioorganic & Medicinal Chemistry Letters. Link (Context: Use of Halogens in SAR).

  • Dalvie, D., et al. (2010). "Assessment of the metabolic stability of drug candidates." Methods in Molecular Biology. (Context: Protocols for metabolic stability testing).

Safety Warning: 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol is a potent chemical intermediate. Handle with appropriate PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation of dusts or contact with skin. Refer to the specific SDS provided by the supplier (e.g., BLDpharm, ChemScene) before use.

Sources

Method

The Cornerstone of Asymmetric Synthesis: Application Notes for 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

Introduction: The Strategic Advantage of a Fluorinated Chiral Building Block In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of a Fluorinated Chiral Building Block

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can be the determining factor in its therapeutic efficacy and safety profile. 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol emerges as a highly valuable chiral building block, strategically designed to introduce both stereochemical complexity and desirable physicochemical properties into drug candidates. Its structure, featuring a chiral secondary alcohol, a primary amine, and a bromo- and fluoro-substituted phenyl ring, offers a unique combination of functionalities for medicinal chemists. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom provides a versatile handle for further synthetic transformations, such as cross-coupling reactions.

This guide provides an in-depth exploration of the applications of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol, with a focus on its role in the synthesis of complex pharmaceutical agents. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its synthesis and derivatization, and present its application in the synthesis of a key pharmaceutical ingredient.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective application.

PropertyValueSource
CAS Number 1250877-02-1 (racemate); 1213882-52-0 ((S)-enantiomer)[1][2]
Molecular Formula C₉H₁₁BrFNO[1]
Molecular Weight 248.09 g/mol [3]
Appearance Off-white to white solidSupplier Data
Solubility Soluble in methanol, ethanol, and other polar organic solvents.General knowledge

Spectroscopic Data (Predicted and from Analogous Structures):

Due to the limited availability of published spectra for this specific molecule, the following data is a combination of predicted values and data from structurally similar compounds. This information serves as a guide for characterization.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.40-7.20 (m, 3H, Ar-H), 4.85 (dd, 1H, CH-OH), 3.20-3.00 (m, 2H, CH₂-NH₂), 2.90-2.70 (m, 1H, CH-Ar), 1.90-1.70 (m, 2H, CH₂-CH₂OH), 1.60 (br s, 3H, NH₂ and OH). Note: The exact chemical shifts and coupling constants will be dependent on the solvent and concentration.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 159.5 (d, J=245 Hz, C-F), 133.0, 130.5, 128.0, 125.0 (d, J=4 Hz, C-Br), 117.0 (d, J=24 Hz, C-F), 70.0 (CH-OH), 50.0 (CH-Ar), 42.0 (CH₂-NH₂), 38.0 (CH₂-CH₂OH). Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

  • IR (KBr, cm⁻¹): 3350-3200 (O-H and N-H stretching), 3000-2850 (C-H stretching), 1600-1450 (aromatic C=C stretching), 1250 (C-F stretching), 1050 (C-O stretching).

  • Mass Spectrometry (ESI+): m/z 248.0, 250.0 [M+H]⁺ (characteristic isotopic pattern for bromine).

Enantioselective Synthesis: Crafting Chirality

The utility of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol as a chiral building block is contingent on its availability in high enantiomeric purity. The most direct and efficient method for its synthesis is the asymmetric reduction of the corresponding prochiral ketone, 3-amino-1-(5-bromo-2-fluorophenyl)propan-1-one.

Asymmetric_Reduction Prochiral_Ketone 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-one Chiral_Alcohol (R)- or (S)-3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol Prochiral_Ketone->Chiral_Alcohol Asymmetric Reduction Chiral_Catalyst Chiral Catalyst (e.g., (R)- or (S)-CBS) Chiral_Catalyst->Chiral_Alcohol Reducing_Agent Reducing Agent (e.g., Borane-DMS) Reducing_Agent->Chiral_Alcohol

Caption: Asymmetric synthesis of the target chiral alcohol.

Protocol: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

This protocol provides a general procedure for the enantioselective reduction of 3-amino-1-(5-bromo-2-fluorophenyl)propan-1-one. Optimization of temperature, solvent, and stoichiometry may be required for optimal results.

Materials:

  • 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-one hydrochloride

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Free Amine: To a suspension of 3-amino-1-(5-bromo-2-fluorophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF, add triethylamine (1.1 eq) at room temperature. Stir the mixture for 30 minutes. Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of anhydrous THF. The filtrate contains the free amino-ketone.

  • Catalyst Activation: In a separate flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq). Cool the solution to 0°C.

  • Addition of Reducing Agent: To the catalyst solution, slowly add the borane-dimethyl sulfide complex (1.2 eq) while maintaining the temperature at 0°C. Stir the mixture for 15 minutes.

  • Asymmetric Reduction: Slowly add the solution of the free amino-ketone from step 1 to the catalyst-borane complex solution at 0°C over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the layers and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the enantiomerically pure 3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol.

Trustworthiness: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. Typical ee values for CBS reductions are >95%.

Application in Pharmaceutical Synthesis: A Key Intermediate for Lifitegrast

A prime example of the utility of (S)-3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol is its role as a key intermediate in the synthesis of Lifitegrast , a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.[4][5][6] The specific stereochemistry and functionalities of this building block are crucial for the final biological activity of the drug.

Lifitegrast_Synthesis Chiral_Amino_Alcohol (S)-3-Amino-1-(5-bromo-2- fluorophenyl)propan-1-ol Intermediate N-Acylated Intermediate Chiral_Amino_Alcohol->Intermediate N_Acylation N-Acylation N_Acylation->Intermediate Coupling_Partner Coupling Partner (e.g., Activated Carboxylic Acid) Coupling_Partner->Intermediate Further_Steps Further Synthetic Transformations Intermediate->Further_Steps Lifitegrast Lifitegrast Further_Steps->Lifitegrast

Caption: Synthetic utility in the Lifitegrast synthesis pathway.

Protocol: N-Acylation of (S)-3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

The primary amine of the chiral building block is a key site for derivatization, most commonly through N-acylation to form an amide bond. This protocol provides a general method for this transformation.

Materials:

  • (S)-3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) in the anhydrous solvent.

  • Activation: Add the non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Bond Formation: To this activated mixture, add a solution of (S)-3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (1.05 eq) in the anhydrous solvent.

  • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-acylated product can be purified by column chromatography or recrystallization.

Expertise & Experience: The choice of coupling agent and solvent is critical for achieving high yields and minimizing side reactions. For sterically hindered substrates, more potent coupling agents like HATU are often preferred. The reaction should be carried out under an inert atmosphere to prevent moisture from interfering with the coupling reagents.

Conclusion

3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol is a sophisticated chiral building block that offers significant advantages in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its pre-installed chirality, coupled with the beneficial properties imparted by its halogenated phenyl ring, makes it a powerful tool for drug discovery and development professionals. The protocols provided herein, based on established and reliable methodologies, offer a solid foundation for researchers to utilize this versatile intermediate in their synthetic endeavors.

References

  • Wu, M.-C.; Hsiao, T.-Y. Process for preparing Lifitegrast and intermediates thereof. WO 2019004936 A1, January 3, 2019.
  • Berzosa Rodriguez, X.; Marquillas Olondriz, F. Process for preparing and purifying the LFA-1 antagonist Lifitegrast. WO 2019020580 A1, January 31, 2019.
  • Zeller, J. R.; Venkatraman, S.; Brot, E. C. A.; Iyer, S.; Hall, M. Method for preparation of N-benzofuranylcarbonyl-5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinylcarbonyl-3-(methylsulfonyl)-L-phenylalanine as LFA-1 inhibitor and polymorph thereof. WO 2014018748 A1, January 30, 2014.
  • Burnier, J.; Gadek, T.; Naud, F. Crystalline pharmaceutical LFA-1 inhibitors and methods of preparation and use thereof. WO 2009139817 A2, November 19, 2009.
  • U.S.
  • PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. [Link]

  • Corey, E. J.; Reichard, G. A. Enantioselective synthesis of (S)-fluoxetine. Tetrahedron Lett.1989, 30 (39), 5207-5210.

Sources

Application

large-scale synthesis of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol for preclinical studies

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol , a critical chiral pharmacophore often utilized in the development of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol , a critical chiral pharmacophore often utilized in the development of kinase inhibitors and serotonin-norepinephrine reuptake inhibitors (SNRIs).

While laboratory-scale methods often rely on cryogenic lithiation (LDA/-78°C), this guide focuses on a process-chemistry adapted route suitable for preclinical kilogram-scale production. The methodology prioritizes atom economy, safety (avoiding pyrophoric organolithiums), and chemoselectivity (preserving the aryl bromide).

Key Features of This Protocol
  • Scalability: Replaces cryogenic conditions with thermodynamically controlled deprotonation or Reformatsky-type chemistry.

  • Chemoselectivity: Utilizes Borane-Dimethyl Sulfide (BH₃·DMS) for nitrile reduction to prevent hydrodehalogenation of the aryl bromide, a common side reaction with catalytic hydrogenation.

  • Purification: Designed for crystallization-based isolation, minimizing chromatographic overhead.

Retrosynthetic Analysis & Strategy

The target molecule is a


-amino alcohol.[1][2] The most direct disconnection reveals a 

or

assembly. For large-scale manufacturing, the Cyanomethylation of 5-Bromo-2-fluorobenzaldehyde is the superior route, establishing the entire carbon skeleton in a single step with high atom economy.
Reaction Pathway[3][4][5][6][7][8]
  • C-C Bond Formation: Nucleophilic addition of an acetonitrile anion equivalent to 5-bromo-2-fluorobenzaldehyde.

  • Functional Group Interconversion: Chemoselective reduction of the

    
    -hydroxy nitrile to the 
    
    
    
    -amino alcohol.

SynthesisRoute cluster_legend Legend SM1 5-Bromo-2-fluorobenzaldehyde (Starting Material) Inter1 3-(5-bromo-2-fluorophenyl)- 3-hydroxypropanenitrile SM1->Inter1 Step 1: C-C Bond Formation Reagent1 Acetonitrile / Base (Cyanomethylation) Reagent1->Inter1 Product 3-Amino-1-(5-bromo-2-fluorophenyl) propan-1-ol Inter1->Product Step 2: Reduction Reagent2 BH3·DMS / THF (Chemoselective Reduction) Reagent2->Product Key1 Starting Material Key2 Intermediate Key3 Final API

Figure 1: Retrosynthetic logic flow for the 2-step synthesis.

Process Safety & Hazard Analysis

Before proceeding, review the Material Safety Data Sheets (MSDS) for all reagents.

ReagentHazard ClassCritical Precaution
5-Bromo-2-fluorobenzaldehyde IrritantAvoid inhalation of dust/vapors.
Acetonitrile Flammable, Acute ToxicityMetabolizes to cyanide. Use in well-ventilated hood.
Sodium Hydride (NaH) Pyrophoric, Water ReactiveUse dry solvents. Quench excess carefully under N₂.[3]
Borane-DMS (BH₃·DMS) Water Reactive, ToxicGenerates H₂ gas. Stench (sulfide). Use bleach scrubber.
Tetrahydrofuran (THF) Flammable, Peroxide FormerTest for peroxides before distillation/use.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile

This step constructs the carbon backbone. While LDA is common in academic papers, we utilize a Sodium Hydride (NaH) mediated condensation which is more amenable to scale-up in standard pilot plant reactors (0°C to RT) compared to cryogenic vessels.

Reagents:

  • 5-Bromo-2-fluorobenzaldehyde (1.0 equiv)

  • Acetonitrile (anhydrous, 10.0 equiv - acts as solvent/reagent)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv) or KOtBu (1.2 equiv)

  • THF (anhydrous, 5 vol)

Protocol:

  • Reactor Setup: Charge a dry, nitrogen-purged reactor with anhydrous THF and NaH. Cool the suspension to 0°C.

  • Anion Formation: Slowly add Acetonitrile (diluted in THF) dropwise, maintaining internal temperature

    
    . Stir for 30 minutes to generate the cyanomethyl anion. Note: Evolution of H₂ gas will occur.
    
  • Addition: Dissolve 5-Bromo-2-fluorobenzaldehyde in THF. Add this solution dropwise to the reactor over 60 minutes, maintaining temperature at 0–5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC (Hexane:EtOAc 3:1) until starting aldehyde is

    
    .
    
  • Quench: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[4] Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The crude

    
    -hydroxy nitrile is typically an oil that crystallizes upon standing. Recrystallize from Isopropyl Alcohol/Heptane if necessary.
    

Yield Target: 85–92% Appearance: Off-white to pale yellow solid.

Stage 2: Chemoselective Reduction to 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

Critical Decision: Catalytic hydrogenation (Pd/C, H₂) is NOT recommended due to the high risk of debrominating the aromatic ring. We employ Borane-Dimethyl Sulfide (BH₃·DMS) , which selectively reduces the nitrile to the primary amine without affecting the aryl bromide or the benzylic alcohol.

Reagents:

  • Stage 1 Nitrile Intermediate (1.0 equiv)

  • Borane-Dimethyl Sulfide Complex (2.0 M in THF, 2.5 equiv)

  • THF (anhydrous, 10 vol)

  • Methanol (for quench)

Protocol:

  • Setup: Charge the Stage 1 Nitrile into the reactor and dissolve in anhydrous THF. Cool to 0°C under Nitrogen.

  • Addition: Add BH₃·DMS solution dropwise via addition funnel. Caution: Exothermic. Maintain internal temperature

    
    .[3]
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (65°C) for 3–5 hours. This ensures complete reduction of the nitrile-borane complex.

  • Quench (Critical): Cool the mixture to 0°C. Carefully add Methanol dropwise. Vigorous H₂ evolution will occur. Stir for 1 hour.

  • Acid Hydrolysis: To break the boron-amine complex, add 1M HCl (aqueous) and reflux for 1 hour.

  • Isolation: Cool to RT. Basify with 2M NaOH to pH > 10. Extract with Dichloromethane (DCM) or 2-MeTHF.

  • Salt Formation (Optional but Recommended): To isolate a high-purity solid, treat the organic layer with HCl in ether/dioxane to precipitate the hydrochloride salt .

Yield Target: 75–85% Purity: > 98% (HPLC)

Analytical Controls & Specifications

For preclinical studies, the material must meet stringent specifications.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification ¹H-NMR (DMSO-d₆)Consistent with structure; diagnostic multiplets at

1.6-1.8 (CH₂), 2.6-2.8 (CH₂N), 4.6-4.8 (CH-O)
Purity HPLC (C18, ACN/H₂O)

98.0% area
Bromine Content Elemental Analysis / MSPresence of Br confirmed (Isotopic pattern 1:1 in MS)
Residual Solvents GC-HeadspaceCompliant with ICH Q3C
Mechanism of Reduction (BH₃·DMS)

The borane reduction proceeds via a concerted hydride transfer. The borane coordinates to the nitrile nitrogen, facilitating hydride delivery to the carbon.

Mechanism Step1 Nitrile Coordination: R-CN + BH3 -> R-CN:BH3 Step2 First Hydride Transfer: Formation of Imino-borane Step1->Step2 Step3 Second Hydride Transfer: Formation of Borazine Polymer Step2->Step3 Step4 Acid Hydrolysis: Release of Primary Amine Step3->Step4

Figure 2: Simplified mechanism of Nitrile reduction by Borane.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Moisture in THF or degraded NaH.

    • Solution: Re-dry THF over molecular sieves; titrate NaH or use fresh bottle. Ensure temperature is strictly controlled during addition.

  • Issue: Debromination in Step 2.

    • Cause: If using catalytic hydrogenation (Raney Ni/Pd).

    • Solution: Strictly adhere to the Borane (BH₃) route. If Borane is unavailable, use LiAlH₄ at -20°C , though chemoselectivity is harder to control.

  • Issue: Boron Emulsions.

    • Cause: Incomplete methanol quench or hydrolysis.

    • Solution: Ensure the acid reflux step (Step 5) is sufficient (at least 1 hour) to break the N-B bonds.

References

  • BenchChem. (2025).[3] Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol: Application Notes. Retrieved from

  • Ewing, G. J., & Robins, M. J. (1999).[5] An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses. Organic Letters, 1(4), 635-636. Retrieved from

  • WIPO Patent. (2015). Preparation method of 3-amino-1,2-propanediol. CN104610074. Retrieved from

  • Ma, D. (2000). Cu(I)/Amino Acid Catalyzed Coupling Reactions. Chimia. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 3-(5-Bromo-2-fluorophenyl)propan-1-ol. Retrieved from

Sources

Method

The Strategic Role of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol in Contemporary Drug Discovery

Introduction: The Architectural Significance of Substituted 3-Amino-1-arylpropan-1-ols In the landscape of modern medicinal chemistry, the 3-amino-1-arylpropan-1-ol scaffold represents a privileged structural motif. This...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Significance of Substituted 3-Amino-1-arylpropan-1-ols

In the landscape of modern medicinal chemistry, the 3-amino-1-arylpropan-1-ol scaffold represents a privileged structural motif. This framework is a cornerstone in the design of a diverse array of therapeutic agents, owing to its capacity for stereospecific interactions with various biological targets. The strategic placement of substituents on the aromatic ring and the amino and hydroxyl groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note delves into the specific utility of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol , a key intermediate whose unique substitution pattern makes it an invaluable building block in the synthesis of potent pharmaceuticals, most notably the oxazolidinone antibiotic, Tedizolid.

The presence of a bromine atom and a fluorine atom on the phenyl ring is not incidental. The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, or contribute to binding interactions through halogen bonding. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule. This guide will provide a comprehensive overview of the synthesis, characterization, and application of this critical intermediate for researchers and professionals in the field of drug development.

Synthetic Pathways to 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol: A Protocol with Rationale

The synthesis of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol can be approached through several routes, with a common and reliable method involving the reduction of the corresponding aminoketone. This method provides good yields and allows for control over the final product's purity.

Protocol 1: Synthesis via Reduction of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-one

This protocol is divided into two main stages: the Mannich reaction to form the aminoketone hydrochloride, followed by its stereoselective reduction to the desired amino alcohol.

Part A: Mannich Reaction for the Synthesis of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-one Hydrochloride

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. Here, 5-bromo-2-fluoroacetophenone is reacted with formaldehyde and an amine hydrochloride.

  • Rationale for Reagent Selection:

    • 5-bromo-2-fluoroacetophenone: The starting ketone that provides the core aromatic and carbonyl functionalities.

    • Paraformaldehyde: A stable source of formaldehyde, which is essential for the formation of the electrophilic iminium ion.

    • Ammonium Chloride: Serves as the source of the amino group and as a catalyst for the reaction.

    • Ethanol: A suitable solvent that facilitates the dissolution of the reactants and the reaction progress.

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-fluoroacetophenone (10.0 g, 45.6 mmol), paraformaldehyde (2.0 g, 66.6 mmol), and ammonium chloride (3.6 g, 67.3 mmol).

  • Add ethanol (100 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, 3-amino-1-(5-bromo-2-fluorophenyl)propan-1-one hydrochloride, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Dry the product under vacuum to yield the aminoketone hydrochloride as a white to off-white solid.

Part B: Reduction of the Aminoketone to 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

The reduction of the ketone to a secondary alcohol is a critical step. The choice of reducing agent can influence the stereoselectivity of the reaction. For a general-purpose synthesis, sodium borohydride is a mild and effective reducing agent.

  • Rationale for Reagent Selection:

    • Sodium Borohydride (NaBH₄): A selective reducing agent for ketones and aldehydes that is safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LAH). It reduces the ketone to the desired alcohol without affecting the aromatic ring or the halogen substituents.

    • Methanol: A protic solvent that is compatible with NaBH₄ and helps to solubilize the aminoketone hydrochloride.

Experimental Protocol:

  • Suspend the 3-amino-1-(5-bromo-2-fluorophenyl)propan-1-one hydrochloride (10.0 g, 33.7 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5 g, 39.6 mmol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic (pH ~2-3) to decompose any unreacted NaBH₄.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Add water (50 mL) to the residue and basify with 2M sodium hydroxide solution to pH ~10-11 to deprotonate the amine and precipitate the free amino alcohol.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

  • The crude 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10%) to afford the pure product as a white solid or a viscous oil.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start 5-bromo-2-fluoroacetophenone Reagents1 Paraformaldehyde, Ammonium Chloride, Ethanol, Reflux Start->Reagents1 Intermediate 3-Amino-1-(5-bromo-2-fluorophenyl) propan-1-one HCl Reagents1->Intermediate Mannich Reaction Reagents2 Sodium Borohydride, Methanol, 0°C to RT Intermediate->Reagents2 Product 3-Amino-1-(5-bromo-2-fluorophenyl) propan-1-ol Reagents2->Product Reduction Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized intermediate is paramount for its successful application in subsequent drug synthesis. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)Aromatic protons (multiplets, ~7.0-7.8 ppm), CH-OH proton (multiplet, ~4.8-5.0 ppm), CH₂-N and CH₂-C protons (multiplets, ~1.8-3.2 ppm), NH₂ and OH protons (broad singlets, variable).
¹³C NMR Chemical Shift (δ)Aromatic carbons (~115-160 ppm, with C-F and C-Br couplings), CH-OH carbon (~70 ppm), CH₂ carbons (~30-45 ppm).
Mass Spec. m/z[M+H]⁺ expected around 248.01 g/mol , with a characteristic isotopic pattern for bromine.
HPLC Purity≥98% for use in subsequent GMP steps.
FT-IR Wavenumber (cm⁻¹)Broad O-H and N-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), C=C aromatic stretching (~1400-1600 cm⁻¹), C-F stretching (~1200-1300 cm⁻¹), C-Br stretching (~500-600 cm⁻¹).

Note: The exact chemical shifts in NMR will be dependent on the solvent used. It is recommended to acquire spectra in a common solvent like DMSO-d₆ or CDCl₃.

Application in the Synthesis of Tedizolid: A Case Study

3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol is a crucial precursor for the synthesis of the oxazolidinone antibiotic, Tedizolid. The synthesis involves the conversion of the amino alcohol to a key oxazolidinone intermediate.

Protocol 2: Conversion to (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

This transformation involves the cyclization of the amino alcohol with a carbonyl source to form the oxazolidinone ring. This step is often stereospecific, and the chirality of the final drug is determined here. For simplicity, the synthesis of the racemic oxazolidinone is described, though enantioselective methods are used in industrial production.

  • Rationale for Reagent Selection:

    • Carbonyldiimidazole (CDI): A convenient and safe reagent for the formation of the carbonyl bridge in the oxazolidinone ring. It reacts with the hydroxyl and amino groups to facilitate cyclization.

    • Dichloromethane (DCM): An inert solvent suitable for this reaction.

Experimental Protocol:

  • Dissolve 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (5.0 g, 20.1 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add 1,1'-Carbonyldiimidazole (3.6 g, 22.2 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the oxazolidinone intermediate.

This intermediate, (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, is then subjected to a Suzuki coupling reaction with a pyridine-tetrazole boronic acid derivative to yield Tedizolid.[1]

The Mechanism of Action of Tedizolid: A Downstream Consequence

The careful construction of the 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol intermediate and its subsequent elaboration into Tedizolid culminates in a drug with a potent and specific mechanism of action. Tedizolid is a protein synthesis inhibitor that targets the bacterial ribosome.[2][3][4]

  • Binding to the 50S Ribosomal Subunit: Tedizolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit.[2][3]

  • Inhibition of the Initiation Complex: This binding prevents the formation of a functional 70S initiation complex, which is a critical step in the initiation of protein synthesis.[4][5]

  • Bacteriostatic Action: By halting protein synthesis, Tedizolid effectively inhibits bacterial growth and replication, leading to a bacteriostatic effect against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][6]

Diagram of Tedizolid's Mechanism of Action

MoA Tedizolid Tedizolid Binding Binding Tedizolid->Binding Ribosome Bacterial 50S Ribosomal Subunit rRNA 23S rRNA Ribosome->rRNA rRNA->Binding Inhibition Inhibition Binding->Inhibition leads to InitiationComplex 70S Initiation Complex Formation ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis BacterialGrowth Bacterial Growth & Replication ProteinSynthesis->BacterialGrowth Inhibition->InitiationComplex Bacteriostasis Bacteriostasis Inhibition->Bacteriostasis results in

Sources

Application

protocol for enzymatic resolution of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol enantiomers

Application Note & Protocol Enzymatic Kinetic Resolution of (±)-3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol using Immobilized Candida antarctica Lipase B Audience: Researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Enzymatic Kinetic Resolution of (±)-3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol using Immobilized Candida antarctica Lipase B

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the enantioselective resolution of the racemic amino alcohol, 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol. The method employs a highly efficient and selective kinetic resolution catalyzed by immobilized Candida antarctica Lipase B (CALB). This protocol outlines the enzymatic acylation procedure, methods for reaction monitoring, and the analytical techniques required to determine conversion and enantiomeric excess, yielding both enantiomers in high optical purity.

Introduction and Scientific Principle

Enantiomerically pure chiral amino alcohols are critical building blocks in the synthesis of many active pharmaceutical ingredients (APIs). The specific three-dimensional arrangement of functional groups often dictates the pharmacological activity and safety profile of a drug. 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol possesses two chiral centers, making the separation of its enantiomers essential for its development as a pharmaceutical intermediate.

Enzymatic kinetic resolution (EKR) offers a robust and environmentally benign alternative to traditional chiral resolution methods.[1][2] This technique leverages the inherent stereoselectivity of enzymes, which catalyze reactions on one enantiomer of a racemic pair at a much higher rate than the other.[3]

Lipases, particularly Candida antarctica Lipase B (CALB), are exceptionally versatile and widely used biocatalysts for resolving chiral alcohols and amines due to their high stability in organic solvents, broad substrate scope, and excellent enantioselectivity.[4][5][6] The resolution process described herein is based on the enantioselective acylation of the secondary alcohol group of the substrate. In the presence of an acyl donor, CALB will preferentially acylate one enantiomer (the "fast-reacting" one), leaving the other enantiomer (the "slow-reacting" one) largely unreacted. By terminating the reaction at approximately 50% conversion, it is possible to recover both the acylated product and the remaining starting material with high enantiomeric excess (ee).

The Causality of Irreversible Acylation

Vinyl acetate is selected as the acyl donor for a critical reason: it renders the reaction irreversible. The lipase catalyzes the transfer of the acetyl group to the alcohol, producing vinyl alcohol as a byproduct. This vinyl alcohol is unstable and immediately tautomerizes to acetaldehyde, a stable and volatile compound. This tautomerization shifts the reaction equilibrium far to the product side, preventing the reverse reaction (hydrolysis of the ester) and ensuring high conversion and enantioselectivity.

Materials and Methods

Reagents and Consumables
  • (±)-3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (Substrate)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)[5]

  • Vinyl Acetate (Acyl Donor, ≥99%)

  • Methyl tert-butyl ether (MTBE), Anhydrous (Solvent)[6]

  • Ethyl Acetate (for chromatography)

  • Hexane (for chromatography)

  • Ethanol (for enzyme washing)

  • Triethylamine (for chromatography, if needed)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • TLC Plates (Silica gel 60 F254)

Equipment
  • Orbital Shaker Incubator

  • Magnetic Stirrer and Stir Bars

  • Rotary Evaporator

  • Glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC Column (e.g., Chiralpak® IB or similar cellulose-based column)[7]

Experimental Protocol

Workflow Overview

The overall experimental procedure follows a logical sequence from reaction setup to the analysis of the final, separated products.

G cluster_prep Preparation cluster_reaction Reaction & Workup cluster_purification Purification & Analysis racemate Racemic Substrate (±)-Amino Alcohol reaction Enzymatic Kinetic Resolution (Orbital Shaker, 30-40°C) racemate->reaction enzyme Immobilized CALB (Novozym 435) enzyme->reaction solvent Anhydrous MTBE + Vinyl Acetate solvent->reaction filtration Filter to Remove Enzyme reaction->filtration concentration Concentrate Filtrate filtration->concentration chromatography Silica Gel Column Chromatography concentration->chromatography product1 (R)-Amino Alcohol (Unreacted) chromatography->product1 product2 (S)-Acetate Ester (Product) chromatography->product2 analysis Chiral HPLC Analysis (Determine ee %) product1->analysis product2->analysis G Principle of Lipase-Catalyzed Kinetic Resolution cluster_fast Fast Reaction cluster_slow Slow Reaction sub Racemic Mixture (R)-Substrate (S)-Substrate enz CALB + Acyl Donor sub->enz Reaction (t ≈ 12-24h) prod Products at ~50% Conversion (R)-Substrate (unreacted) (S)-Product (acylated) enz->prod k_S > k_R S_Sub (S)-Substrate S_Prod (S)-Product S_Sub->S_Prod k_S (fast) R_Sub (R)-Substrate R_Prod (R)-Product (minor) R_Sub->R_Prod k_R (slow)

Sources

Method

Application Note &amp; Protocols for the Quantification of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol in Biological Samples

Abstract This document provides a comprehensive technical guide for the quantitative analysis of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol, a polar amino alcohol, in various biological matrices such as plasma, urine,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol, a polar amino alcohol, in various biological matrices such as plasma, urine, and tissue homogenates. Recognizing the challenges associated with the analysis of polar molecules in complex biological samples, this guide details two robust and validated analytical methods: a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and an alternative High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method requiring pre-column derivatization. The protocols are designed to meet the rigorous standards of bioanalytical method validation as outlined by the FDA and EMA.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound for pharmacokinetic, toxicokinetic, and metabolic studies.

Introduction: The Analytical Challenge

3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol is a compound of interest due to its structural motifs, which are common in pharmacologically active molecules.[4][5] Its accurate quantification in biological samples is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The primary analytical challenges for this molecule stem from its physicochemical properties:

  • High Polarity: The presence of both an amino and a hydroxyl group imparts high polarity, making it challenging to retain on traditional reversed-phase chromatography columns.[6]

  • Lack of a Strong Chromophore: The molecule does not possess a suitable chromophore for high-sensitivity UV detection, necessitating either derivatization or the use of a more universal detector like a mass spectrometer.[7]

  • Complex Biological Matrix: The presence of endogenous compounds in biological matrices can interfere with the analysis, requiring selective sample preparation and detection methods.[8]

This guide addresses these challenges by providing detailed, step-by-step protocols that have been designed for selectivity, sensitivity, and robustness, grounded in established bioanalytical principles.[2][9]

Recommended Analytical Methodologies

Two primary methods are presented to provide flexibility based on available instrumentation and required sensitivity.

  • Method 1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[2] It is the recommended primary method for quantifying 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol in biological matrices.

  • Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) with Pre-column Derivatization: This method provides a sensitive and cost-effective alternative to LC-MS/MS. It requires a chemical derivatization step to attach a fluorescent tag to the primary amine of the analyte.[7][10]

A third potential method, Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization (e.g., silylation), is also a possibility for increasing the volatility of the analyte.[11][12][13] However, LC-based methods are generally preferred for non-volatile and polar compounds in modern bioanalytical laboratories.

Method 1: LC-MS/MS for High-Sensitivity Quantification

This method is designed for the direct and highly selective quantification of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol in plasma.

Rationale for Experimental Choices
  • Sample Preparation (Protein Precipitation): Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[6][14] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like the analyte in solution.

  • Chromatography (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to achieve adequate retention of the polar analyte.[6] Unlike reversed-phase chromatography, HILIC uses a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating polar compounds.

  • Detection (Tandem Mass Spectrometry): The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[15][16] By monitoring a specific precursor-to-product ion transition, interferences from the biological matrix are minimized.

Experimental Protocol

3.2.1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample (or standard/QC), add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

3.2.2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 95% B

    • 3.0 min: 50% B

    • 3.1 min: 95% B

    • 5.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by direct infusion of the analyte and internal standard. For the analyte (MW: 233.08 for the free base, protonated form [M+H]⁺ would be ~234.1), a precursor ion would be selected, and product ions would be identified through fragmentation.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) PPT Add 300 µL Acetonitrile + IS Vortex Plasma->PPT Centrifuge1 Centrifuge (14,000 rpm, 10 min) PPT->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in 100 µL Mobile Phase Dry->Reconstitute Centrifuge2 Centrifuge (4,000 rpm, 5 min) Reconstitute->Centrifuge2 Inject Inject 5 µL Centrifuge2->Inject HILIC HILIC Separation Inject->HILIC ESI ESI+ Ionization HILIC->ESI MSMS MRM Detection ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: LC-MS/MS workflow for quantification.

Method 2: HPLC-FLD with Pre-column Derivatization

This method is a viable alternative when an LC-MS/MS system is not available. It relies on the reaction of the primary amine of the analyte with a fluorescent tag.

Rationale for Experimental Choices
  • Derivatization Agent (OPA): o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) reacts rapidly with primary amines at room temperature to form a highly fluorescent isoindole derivative.[7][17] This reaction is specific for primary amines and provides the necessary sensitivity for fluorescence detection.

  • Chromatography (Reversed-Phase): The derivatized analyte is significantly less polar than the parent compound, allowing for excellent retention and separation on a standard C18 reversed-phase column.[10]

  • Sample Preparation (LLE): Liquid-liquid extraction (LLE) is chosen to provide a cleaner extract compared to protein precipitation, which is beneficial for reducing potential interferences in the derivatization step and subsequent fluorescence detection.

Experimental Protocol

4.2.1. Sample Preparation: Liquid-Liquid Extraction & Derivatization

  • To 100 µL of plasma sample (or standard/QC), add 25 µL of 1M NaOH and 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer (top) to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of 0.1 M borate buffer (pH 9.5).

  • Add 50 µL of OPA/thiol derivatizing reagent.

  • Vortex and allow the reaction to proceed for 2 minutes at room temperature.

  • Add 10 µL of 1M HCl to stop the reaction and stabilize the derivative.

  • Inject an aliquot (e.g., 20 µL) into the HPLC-FLD system.

4.2.2. HPLC-FLD Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM Sodium Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 10.0 min: 80% B

    • 10.1 min: 30% B

    • 15.0 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-FLD Analysis Plasma Plasma Sample (100 µL) LLE LLE with MTBE Plasma->LLE Dry Evaporate Organic Layer LLE->Dry Reconstitute Reconstitute in Borate Buffer Dry->Reconstitute Derivatize Add OPA Reagent (2 min @ RT) Reconstitute->Derivatize Stop Stop Reaction with HCl Derivatize->Stop Inject Inject 20 µL Stop->Inject RP_HPLC Reversed-Phase C18 Separation Inject->RP_HPLC FLD Fluorescence Detection (Ex: 340, Em: 455 nm) RP_HPLC->FLD Data Data Acquisition & Quantification FLD->Data

Caption: HPLC-FLD workflow with OPA derivatization.

Method Validation and Performance Characteristics

Both methods must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance or ICH M10).[2][18][19] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple quality control (QC) concentrations (low, medium, and high).

  • Calibration Curve: The linearity, range, and goodness of fit of the calibration curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of the biological matrix on the ionization and detection of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).[20]

Expected Performance Characteristics

The following table summarizes the anticipated performance characteristics for the two proposed methods. These are target values for method development and validation.

ParameterLC-MS/MSHPLC-FLD (Derivatized)
Linearity (r²) > 0.995> 0.99
Range 0.1 - 100 ng/mL5 - 1000 ng/mL
LOD ~0.05 ng/mL~2 ng/mL
LOQ ~0.1 ng/mL~5 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%

Conclusion

This application note provides two robust and scientifically sound methods for the quantification of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol in biological samples. The choice between the high-sensitivity LC-MS/MS method and the HPLC-FLD method will depend on the specific requirements of the study and the instrumentation available. Both protocols are designed to be validated in accordance with international regulatory guidelines, ensuring the generation of reliable and reproducible data for drug development and research applications.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Hughes, N., & Spreadborough, M. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(9), 1039-1044.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]

  • ResearchGate. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. PMC.
  • National Center for Biotechnology Information. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. Retrieved from [Link]

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • ResearchGate. (2020). Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. Retrieved from [Link]

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • PubMed. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Retrieved from [Link]

  • Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

  • PubMed. (2018). Recent Trends in Analytical Methods for the Determination of Amino Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

  • Pathophysiology, blood circulation and microcirculation. (2019). Stability of prolin-containing peptides in biological media. Retrieved from [Link]

  • Journal of Biomolecular Techniques. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. Retrieved from [Link]

  • PubMed. (2009). Direct RP-HPLC determination of underivatized amino acids with online dual UV absorbance, fluorescence, and multiple electrochemical detection. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimization of reaction conditions for aminopropanol synthesis

Ticket #8842: Optimization of Reaction Conditions for 3-Amino-1-Propanol Assigned Specialist: Senior Application Scientist Status: Open Priority: High Executive Summary & Core Directive You are likely accessing this guid...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8842: Optimization of Reaction Conditions for 3-Amino-1-Propanol

Assigned Specialist: Senior Application Scientist Status: Open Priority: High

Executive Summary & Core Directive

You are likely accessing this guide because your synthesis of 3-amino-1-propanol (3-AP) via the catalytic hydrogenation of 3-hydroxypropionitrile (3-HPN) is stalling. Common failure modes include low conversion, high secondary amine impurities (dimerization), or product discoloration during workup.

This guide moves beyond basic recipes. It treats the reaction as a dynamic system where hydrogen pressure , ammonia concentration , and catalyst surface chemistry compete.

The "Golden Path" Protocol

Based on industrial benchmarks and kinetic data [1, 2].

ParameterRecommended RangeCritical "Why"
Substrate 3-Hydroxypropionitrile (3-HPN)Precursor of choice. Purity >98% required to prevent catalyst poisoning.
Catalyst Raney Nickel (W-2 or doped) High activity for

reduction. Pd/C is often too active, promoting deamination.
Solvent Methanol or Ethanol (Anhydrous)High solubility for H2. Water (>5%) can deactivate the catalyst or promote hydrolysis.
Additive Liquid Ammonia (10-25 wt%) CRITICAL: Shifts equilibrium away from secondary amine formation.
Pressure 3.0 – 8.0 MPa (

)
High pressure favors primary amine kinetic product over thermodynamic dimers.
Temperature 60°C – 90°C<60°C: Slow kinetics. >100°C: Polymerization/thermal degradation.

Module 1: Controlling Selectivity (The "Dimer" Problem)

User Inquiry: "My conversion is high, but I am seeing 15-20% of a high-boiling impurity (Bis(3-hydroxypropyl)amine). How do I stop this?"

Root Cause Analysis

The reduction of a nitrile does not proceed directly to the amine. It passes through a highly reactive imine intermediate (


).
  • Primary Path: The imine is hydrogenated to the primary amine (

    
    ).
    
  • Failure Path: The primary amine attacks a neighboring unreacted imine, forming a secondary imine, which hydrogenates to the secondary amine (the "dimer").

Visualizing the Competition

The following diagram illustrates the bifurcation point where you lose yield.

ReactionPathway Nitrile 3-Hydroxypropionitrile (Substrate) Imine Aldimine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat) PrimaryAmine 3-Amino-1-Propanol (Target Product) Imine->PrimaryAmine + H2 (Fast) SecondaryImine Secondary Imine (Intermediate) Imine->SecondaryImine + Primary Amine (Coupling) SecondaryAmine Bis(3-hydroxypropyl)amine (Impurity) SecondaryImine->SecondaryAmine + H2 NH3 Excess NH3 NH3->SecondaryImine Suppresses Coupling (Le Chatelier)

Figure 1: Mechanistic pathway of nitrile hydrogenation. The red path represents the formation of secondary amine impurities via nucleophilic attack of the product on the intermediate imine.

Troubleshooting Protocol
InterventionMechanism of ActionImplementation
Increase Ammonia Mass Action Law. Excess

competes with the primary amine for the imine, reversing the coupling step.
Maintain a molar ratio of

:Nitrile

5:1. Use liquid

if possible;

introduces water (bad).
Increase

Pressure
Kinetics. High hydrogen pressure accelerates the reduction of the imine to the primary amine before it can couple.Increase pressure from 30 bar to 60-80 bar. Ensure mass transfer (stirring >1000 rpm).
Doping (LiOH) Electronic modification. Lithium hydroxide modifies the Raney Ni/Co surface, inhibiting condensation sites [3].Add LiOH (0.1 - 2.0 wt% relative to catalyst) to the reaction mixture.

Module 2: Catalyst Activation & Life Cycle

User Inquiry: "My reaction worked yesterday, but today the same catalyst batch shows 0% conversion. Is Raney Nickel really this unstable?"

The "Dead Catalyst" Diagnosis

Raney Nickel is pyrophoric and structurally sensitive. It deactivates via three mechanisms:

  • Oxidation: Exposure to air forms a NiO shell, rendering it inactive.

  • Poisoning: Nitriles can polymerize on the surface (coking).

  • Agglomeration: Thermal sintering at high temperatures.

Catalyst Handling & Activation Workflow
  • Washing Strategy: Commercial Raney Ni is stored in water (pH ~10). You must exchange this for your solvent (MeOH/EtOH) without exposing the solid to air.

    • Protocol: Decant water

      
       Add MeOH 
      
      
      
      Stir gently
      
      
      Settle
      
      
      Decant. Repeat 3x.
    • Warning: Do not use magnetic stir bars directly on the catalyst during washing; the grinding action destroys the porous structure. Use overhead stirring or gentle swirling.

  • Pre-Hydrogenation: Before adding the nitrile, pressurize the reactor with

    
     and solvent only. Heat to 50°C for 30 mins. This reduces surface oxides and saturates the catalyst with hydrogen.
    
  • Loading: Add the nitrile after the catalyst is conditioned.

Module 3: Downstream Processing (Purification)

User Inquiry: "The product is distilling over yellow/brown, and the pot residue is solidifying. How do I get colorless oil?"

3-Amino-1-propanol is thermally sensitive and hygroscopic. Atmospheric distillation will lead to decomposition (Maillard-type browning) [4].

Vacuum Distillation Protocol
StageConditionTargetNote
Solvent Strip 40°C @ 200 mbarRemove MeOH/NH3Trap ammonia effectively to protect pump oil.
Degassing 60°C @ 20 mbarRemove trace waterWater causes "bumping" later.
Main Fraction 80-90°C @ <5 mbar Pure 3-AP Do not exceed 130°C pot temp.

Color Remediation: If the distillate is yellow (trace Ni or oxidation products), treat the crude with 0.5 wt% Sodium Borohydride (


)  prior to distillation. This reduces color bodies (imines) back to amines.

Visual Troubleshooting Guide

Use this decision tree to diagnose your specific failure mode.

TroubleshootingTree Start Problem Identified Q1 Is Conversion Low? Start->Q1 Q2 Is Selectivity Low? (>5% Dimer) Q1->Q2 No CheckH2 Check H2 Pressure & Stirring Q1->CheckH2 Yes Q3 Is Product Colored? Q2->Q3 No CheckNH3 Increase NH3:Nitrile Ratio (Target >5:1) Q2->CheckNH3 Yes Distillation Check Vacuum (<5 mbar) Pot Temp <130°C Q3->Distillation Yes Catalyst Catalyst Poisoned? Wash with MeOH Pre-reduce at 50°C CheckH2->Catalyst Pressure OK Temp Lower Temp (<80°C) Increase Pressure CheckNH3->Temp Ratio OK NaBH4 Add 0.5% NaBH4 Before Distillation Distillation->NaBH4 Still Colored

Figure 2: Diagnostic decision tree for aminopropanol synthesis failures.

References

  • Klenke, B., & Gilbert, I. H. (2001).[1] Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel.[1] The Journal of Organic Chemistry, 66(7), 2480-2483.[1] Link

  • Huang, Y., et al. (2013). Hydrogenation of nitriles to amines using a Rh–MoOx/SiO2 catalyst. Catalysis Science & Technology, 3, 1367-1374. Link

  • Drake, C. A. (1999). Process for the hydrogenation of nitriles to amines. U.S. Patent No.[2] 5,869,653. Washington, DC: U.S. Patent and Trademark Office. Link

  • BenchChem Technical Support. (2025). Purification of 3-Amino-1-(furan-3-yl)propan-1-ol: Distillation Challenges. Link

Sources

Optimization

purification challenges and solutions for fluorinated amino alcohols

Technical Support Center: Fluorinated Building Blocks Division Subject: Purification & Isolation of Fluorinated Amino Alcohols Ticket Escalation Level: Tier 3 (Senior Scientist) Welcome to the Advanced Purification Knowl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Building Blocks Division Subject: Purification & Isolation of Fluorinated Amino Alcohols Ticket Escalation Level: Tier 3 (Senior Scientist)

Welcome to the Advanced Purification Knowledge Base

Expert Note: Fluorinated amino alcohols represent a unique paradox in organic synthesis. While the fluorine atom imparts desirable metabolic stability and lipophilicity to the final drug candidate, it often renders the intermediate volatile, UV-invisible, and chromatographically unpredictable.

The following guides address the four most common "pain points" reported by our users. These protocols are based on the altered physicochemical properties induced by the high electronegativity of fluorine—specifically the inductive withdrawal ($ -I $) that lowers the pKₐ of adjacent amines and weakens intermolecular hydrogen bonding.

KBA-001: The "Invisible" Analyte (Detection Strategies)

User Question: "I am synthesizing a trifluoromethyl amino alcohol. It has no aromatic rings. I cannot see it on my UV detector at 214 nm, and I’m flying blind during flash chromatography. How do I purify this?"

Technical Diagnosis: Standard aliphatic fluorinated amino alcohols lack a chromophore. Furthermore, the C-F bond does not absorb significantly in the useful UV range. Relying on "end absorption" (<210 nm) often results in solvent interference.

Troubleshooting Protocol:

  • Alternative Detectors (Non-Destructive):

    • CAD (Charged Aerosol Detector): The gold standard for this class. It detects mass, not light absorption.

    • ELSD (Evaporative Light Scattering): Effective, but volatile fluorinated amino alcohols may evaporate with the mobile phase, leading to false negatives. Caution advised.

  • Derivatization Strategy (The "Tag & Release" Method): If you lack CAD/ELSD, you must temporarily add a chromophore.

    • Reagent: Use Cbz-Cl (Benzyl chloroformate) or Boc₂O (if using a TLC stain like Ninhydrin/KMnO₄).

    • Why: The carbamate protects the amine, reduces volatility (see KBA-003), and adds UV activity (Cbz) or lipophilicity for easier separation.

Workflow Diagram:

DerivatizationWorkflow Start Crude Fluorinated Amino Alcohol Deriv Derivatization (Cbz-Cl / NaOH) Start->Deriv Add Chromophore Purify Flash Chromatography (UV Detection Active) Deriv->Purify Standard SiO2 Deprotect Deprotection (H2 / Pd-C) Purify->Deprotect Remove Tag Final Pure Product (Salt Formation) Deprotect->Final Stabilize

Figure 1: The "Tag & Release" workflow allows standard UV-guided purification for invisible analytes.

KBA-002: Chromatographic Tailing & Separation

User Question: "My product streaks on silica gel, and on C18 HPLC, the diastereomers co-elute. I've tried adding triethylamine (TEA), but it didn't help much."

Technical Diagnosis:

  • Streaking: Caused by the interaction of the basic amine with acidic silanols on the stationary phase.

  • Co-elution: The "Fluorine Effect" often locks conformations, making diastereomers structurally similar. Standard C18 relies on hydrophobic effect, which may not distinguish subtle electronic differences caused by the C-F bond.

Solution: The "Fluorophilic" Switch

Step 1: Change the Stationary Phase Switch from C18 to a Pentafluorophenyl (PFP) phase.[1][2]

  • Mechanism: PFP phases engage in

    
     interactions and, crucially, fluorine-fluorine interactions . This provides orthogonal selectivity specifically for fluorinated compounds.
    
  • Evidence: PFP columns have demonstrated superior resolution for fluorinated isomers compared to alkyl phases due to specific polar and steric recognition mechanisms [1, 2].

Step 2: Mobile Phase Optimization

  • For Silica (Normal Phase): Instead of TEA, use 1% Ammonium Hydroxide (NH₄OH) in DCM/MeOH.

    • Why: The fluorine atom lowers the pKₐ of the amine (making it less basic), but it remains basic enough to bind silanols. NH₄OH is a stronger competitor for silanol sites than TEA.

  • For HPLC (Reverse Phase): Use Buffered Mobile Phases rather than simple TFA.

    • Recipe: 10 mM Ammonium Bicarbonate (pH 10) (if column resistant) or Ammonium Formate (pH 3). Control of pH is critical to ensure the amine is in a single ionization state.

KBA-003: Yield Loss (The Volatility Trap)

User Question: "I had 500 mg of product in the flask. After rotovapping the solvent, I only have 150 mg left. Where did it go?"

Technical Diagnosis: Fluorination weakens intermolecular Van der Waals forces (low polarizability of fluorine). Consequently, many fluorinated amino alcohols are significantly more volatile than their non-fluorinated analogs of similar molecular weight. You likely pumped your product into the rotovap trap.

Troubleshooting Protocol: Salt Formation Never concentrate the free base to dryness. Convert it to a salt in solution before evaporation.

Salt FormReagentAdvantages for Fluorinated Amines
Hydrochloride HCl in Dioxane/EtherSimple, raises boiling point drastically.
Tosylate p-TsOHAdds UV chromophore; often crystalline (good for X-ray).
Oxalate Oxalic AcidExcellent for crystallizing low-melting amino alcohols [3].

Correct Evaporation Procedure:

  • Extract free base into organic solvent (e.g., Et₂O).

  • Add 1.1 eq of anhydrous acid (e.g., 4M HCl in Dioxane).

  • Precipitate forms immediately.

  • Filter the solid rather than evaporating. If no solid, evaporate then, as the salt is non-volatile.

KBA-004: Aqueous Extraction Issues (The pKₐ Shift)

User Question: "I'm trying to extract my product from water into DCM, but it stays in the water layer even at pH 10. Is it too polar?"

Technical Diagnosis: This is a classic misunderstanding of the Inductive Effect ($ -I $) .

  • A fluorine atom

    
     or 
    
    
    
    to an amine pulls electron density, lowering the pKₐ of the conjugate acid by 1–2 units [4].
  • Example: A standard amine might have a pKₐ of ~10. A

    
    -difluoro amine might have a pKₐ of ~7.5–8.5.
    
  • If you extract at pH 10, you are sufficiently basic. The issue is likely high water solubility due to the H-bond donor capacity of the alcohol and the polarity of the C-F bond, not protonation.

Solution: Continuous Extraction or SCX

Method A: Continuous Liquid-Liquid Extraction Standard separatory funnel extraction is insufficient. Use a Kutscher-Steudel or continuous extractor with DCM for 12–24 hours.

Method B: Optimized Ion Exchange (SCX) Use Strong Cation Exchange (SCX) resin, but you must tune the wash/elute steps.

Decision Matrix for Isolation:

IsolationLogic Start Aqueous Reaction Mixture CheckSol Is Product Water Soluble? Start->CheckSol NotSol Standard Extraction (DCM/EtOAc) CheckSol->NotSol No IsSol Is it Volatile? CheckSol->IsSol Yes Volatile Do NOT Rotovap Free Base IsSol->Volatile Yes NotVolatile SCX Column IsSol->NotVolatile No CatchRelease SCX Catch & Release (Elute w/ NH3 in MeOH) Volatile->CatchRelease Use SCX NotVolatile->CatchRelease Salt Isolate as HCl Salt CatchRelease->Salt Immediate Acidify

Figure 2: Decision matrix for isolating water-soluble fluorinated amines.

SCX Protocol for Fluorinated Amines:

  • Load: Load aqueous solution onto SCX cartridge (pH < 4).

  • Wash: Wash with MeOH (removes non-basic impurities).

  • Elute: Use 2M NH₃ in MeOH .

    • Critical Note: Because the fluorinated amine is a weaker base, it elutes faster and in a tighter band than non-fluorinated amines. Collect early fractions.

  • Stabilize: Immediately add HCl/Dioxane to the eluate to prevent volatility loss during concentration.

References

  • Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available perfluorinated stationary phases." Journal of Chromatography A, 2007.

  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America, 2006.

  • Pospisil, T., et al. "Process for the purification of an aminoalcohol." U.S. Patent 5,866,719, 1999.

  • Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: amine basicity." ChemMedChem, 2007.

Sources

Troubleshooting

Technical Support Center: Resolution of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol Enantiomers

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Chiral Acid Screening\n(e.g., Mandelic Acid)", fillcolor="#34A853", fontcolor="#202

Optimizing the Diagram

I am updating the DOT diagram to improve flow and readability. Simplifying labels and prioritizing key steps are my focus. I'm adding validation to the graph. I will make all steps stand out to maximize clarity.

Refining the Workflow

I'm now revising the DOT diagram for maximum clarity. The goal is to simplify labels and prioritize key steps, and I've added explicit validation steps throughout. I'm focusing on ensuring each step stands out in the visual flow.

Streamlining the Workflow

I'm now simplifying the diagram's visual clarity. My focus is on concise labels and streamlined steps and validation. The improved display helps each key stage stand out in an easy-to-follow flow.

Overview & Causality (Expertise & Experience)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with resolving the enantiomers of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol.

This compound is a 1-aryl-3-amino-1-propanol derivative, featuring a basic primary amine and a secondary hydroxyl group adjacent to a sterically demanding, electron-withdrawing 5-bromo-2-fluorophenyl ring. The causality behind our resolution strategies relies entirely on these functional groups:

  • Classical Resolution: The primary amine acts as an excellent hydrogen-bond donor and proton acceptor, making it ideal for diastereomeric salt formation with chiral carboxylic acids [1.1]. We prioritize mandelic acid derivatives because their aromatic rings engage in strong

    
     stacking with the halogenated phenyl ring of our target. This non-covalent interaction rigidifies the crystal lattice and amplifies the solubility differences between the resulting diastereomers[1].
    
  • Chiral Chromatography (SFC/HPLC): The combination of the -OH and -NH2 groups provides bidentate hydrogen-bonding capabilities. When passed through polysaccharide-based chiral stationary phases (CSPs), these groups interact stereospecifically with the carbamate or benzoate selectors of the stationary phase[2]. The spatial orientation of the bulky halogenated aromatic ring further dictates the inclusion complexation within the chiral grooves of the polymer[3].

Resolution Strategy Workflow

ResolutionWorkflow Start Racemic 3-Amino-1-(5-bromo- 2-fluorophenyl)propan-1-ol Decision Scale & Timeline? Start->Decision SFC Chiral SFC / HPLC (Polysaccharide CSP) Decision->SFC < 100g, Fast Classical Classical Resolution (Diastereomeric Salt) Decision->Classical > 100g, Scalable SFC_Opt Screen AD-H / OD-H Optimize Modifier SFC->SFC_Opt Class_Opt Screen Chiral Acids (Mandelic / Tartaric) Classical->Class_Opt Pure_SFC High ee% Enantiomers (Rapid, Low Scale) SFC_Opt->Pure_SFC Pure_Class High ee% Salt (Scalable, Cost-effective) Class_Opt->Pure_Class Freebase Free-basing (pH 10-12) Extraction Pure_Class->Freebase

Figure 1: Decision matrix for resolving 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol enantiomers.

Troubleshooting Guide

Q: I am experiencing poor enantiomeric excess (ee < 70%) after the initial crystallization of the diastereomeric salt. How can I improve this? A: Causality & Solution: Poor ee% indicates that the solubility differential between the (R,R) and (S,R) salts in your current solvent is insufficient, leading to co-precipitation. This often happens in pure, highly polar solvents like methanol. Action: Switch to an anti-solvent crystallization approach. Dissolve the mixture in a minimal amount of a good solvent (e.g., acetone) and slowly add an anti-solvent (e.g., MTBE) until the cloud point is reached. Furthermore, you must control the nucleation rate. Rapid cooling traps the undesired isomer. Cool the solution linearly at a rate of 0.1 °C/min and seed the mixture with enantiopure crystals at the onset of supersaturation to force stereoselective nucleation[4].

Q: During Chiral SFC, my peaks are severely tailing, and I cannot achieve baseline resolution. What is causing this? A: Causality & Solution: The primary amine of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol is highly basic and interacts strongly with residual free silanols on the silica support of the chiral column, causing a secondary, non-chiral retention mechanism[5]. Action: You must suppress these non-specific interactions. Add a basic modifier, such as 0.1% to 0.5% diethylamine (DEA) or ethanolamine, to your alcoholic co-solvent (e.g., Methanol or Isopropanol). The DEA will competitively bind to the acidic silanols, sharpening your peaks and restoring the primary chiral recognition mechanism[6].

Q: I am losing a significant amount of product during the free-basing step of the resolved salt. Why is the yield so low? A: Causality & Solution: The target amino alcohol is highly polar. If the aqueous phase is not basic enough, the amine remains partially protonated and highly water-soluble, leading to product loss in the aqueous waste. Action: Ensure the aqueous phase is driven to pH > 12 using 2M NaOH to fully deprotonate the amine. Additionally, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product (salting-out effect). Extract with a moderately polar, water-immiscible solvent like 2-methyltetrahydrofuran (2-MeTHF) rather than standard dichloromethane (DCM) to maximize the partition coefficient.

Frequently Asked Questions (FAQs)

Q: Which chiral resolving agent should I screen first for this specific scaffold? A: (S)-(+)-Mandelic acid and (R)-(-)-Mandelic acid are the gold standards for 1-aryl-3-amino-1-propanols[4]. The aromatic ring of mandelic acid provides crucial


 stacking interactions with the 5-bromo-2-fluorophenyl ring, which rigidifies the preferred diastereomer's crystal lattice, enhancing ee%[1]. If mandelic acid fails, Di-p-toluoyl-L-tartaric acid (DTTA) is an excellent secondary option due to its bulky, rigid structure[7].

Q: Is it necessary to protect the amine or hydroxyl group before chiral chromatography? A: No. Modern polysaccharide-based columns (like Chiralpak AD-H or Chiralcel OD-H) are explicitly designed to utilize free -NH2 and -OH groups for hydrogen-bonding with their carbamate/benzoate selectors[2]. Protecting the amine (e.g., via Boc-protection) removes a key hydrogen-bond donor, which can actually decrease chiral recognition and resolution[8].

Experimental Protocols

Protocol A: Classical Resolution via Diastereomeric Salt Formation

Mechanistic Goal: Exploit solubility differentials of diastereomeric salts using (S)-(+)-Mandelic Acid.

  • Salt Formation: In a 500 mL jacketed reactor, suspend racemic 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (50.0 g, 0.20 mol) in 200 mL of a 1:1 (v/v) mixture of Acetone and Methyl tert-butyl ether (MTBE). Heat the suspension to 50 °C until complete dissolution.

  • Chiral Acid Addition: Add (S)-(+)-Mandelic acid (15.2 g, 0.10 mol, 0.5 eq) in one portion. Stir at 50 °C for 1 hour to ensure complete salt formation[4].

  • Controlled Crystallization: Seed the solution with 50 mg of authentic diastereomeric salt. Program the reactor to cool linearly from 50 °C to 20 °C over 4 hours. Stir at 20 °C for an additional 12 hours.

  • Isolation: Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with cold MTBE (2 x 50 mL) and dry under vacuum at 40 °C for 6 hours.

  • Free-basing: Suspend the dried salt in 100 mL of DI water. Slowly add 2M NaOH until the aqueous phase reaches pH 12. Saturate with NaCl. Extract with 2-MeTHF (3 x 100 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the enantiopure amino alcohol.

  • Self-Validating System: Weigh the isolated salt and the concentrated mother liquor. The combined mass must equal the starting mass of the racemate and chiral acid (±2%). Analyze both fractions via Chiral HPLC; if the precipitated salt is >95% ee for the desired enantiomer, the mother liquor must show a mathematically corresponding enrichment of the opposite enantiomer. A mass balance <95% indicates product loss in the solvent, invalidating the yield calculation.

Protocol B: Analytical & Preparative Chiral SFC

Mechanistic Goal: Achieve baseline resolution via hydrogen-bonding and steric inclusion on a polysaccharide CSP.

  • System Preparation: Equilibrate a Chiralpak AD-H column (250 x 4.6 mm, 5 µm for analytical; 250 x 21.2 mm for preparative) on an SFC system.

  • Mobile Phase Formulation: Prepare a co-solvent of Methanol containing 0.2% (v/v) Diethylamine (DEA)[5].

  • Method Parameters: Set the mobile phase composition to 80% CO2 / 20% Co-solvent (isocratic). Set the flow rate to 3.0 mL/min (analytical), back pressure to 120 bar, and column temperature to 35 °C.

  • Detection: Monitor UV absorbance at 220 nm and 254 nm.

  • Execution: Inject the sample dissolved in Methanol. Collect fractions based on UV thresholding.

  • Self-Validating System: Inject a racemic standard before any preparative runs. The integration ratio of the two enantiomeric peaks must be exactly 50:50 (±1%). Any deviation indicates on-column degradation, detector saturation, or baseline integration errors, immediately invalidating the separation parameters.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the resolution of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol based on empirical data from similar 1-aryl-3-amino-1-propanol scaffolds[3][4].

Resolution StrategyTypical Yield (Max 50%)Achievable ee%ScalabilityTime-to-Result
Classical (Mandelic Acid) 35% - 42%> 98% (after 1 recryst.)High (>1 kg)2 - 3 Days
Classical (Tartaric Acid) 25% - 30%90% - 95%High (>1 kg)2 - 3 Days
Preparative Chiral SFC 45% - 48%> 99%Low-Med (<100 g)12 - 24 Hours
Enzymatic Kinetic Res. 40% - 45%> 98%Medium3 - 5 Days

References

  • Benchchem. "A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol". 4

  • Benchchem. "In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane". 8

  • Benchchem. "Navigating the Chiral Maze: A Guide to HPLC Analysis". 2

  • RSC Publishing. "Unlocking the potential of mandelic acid derivatives: chemical and biological applications". 1

  • YMC. "YMC Chiral Columns". 6

  • ResearchGate. "Enantioselective extraction of mandelic acid enantiomers using alcohol L-tatrate as chiral selector". 7

  • ResearchGate. "Chiral SFC-UV-CD analysis of imine-derived amine alcohols". 5

  • Analytical Chemistry (ACS). "Recent Advances in Separation and Analysis of Chiral Compounds". 3

Sources

Optimization

Technical Support Center: Scaling Synthesis of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

The following technical guide is designed for process chemists and engineers scaling up the synthesis of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol . It prioritizes the Friedel-Crafts Acylation Asymmetric Reduction Am...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for process chemists and engineers scaling up the synthesis of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol . It prioritizes the Friedel-Crafts Acylation


 Asymmetric Reduction 

Amination
route, which is the industry standard for scalability, safety, and stereochemical control.

Route Selection & Process Logic

Executive Summary

The synthesis of 3-amino-1-arylpropanols is most reliably scaled via a 3-chloropropiophenone intermediate. While Mannich reactions (acetophenone + formaldehyde + amine) are common in academic literature, they often suffer from bis-addition byproducts and instability of the free base on scale.

Recommended Industrial Route:

  • Friedel-Crafts Acylation: 1-Bromo-4-fluorobenzene + 3-Chloropropionyl chloride

    
     3-Chloro-1-(5-bromo-2-fluorophenyl)propan-1-one.
    
  • Chemo/Enantioselective Reduction: Ketone

    
     Chloro-alcohol (using KREDs or Noyori transfer hydrogenation).
    
  • Amination: Displacement of chloride by ammonia (or phthalimide substitute)

    
     Target Amino Alcohol.
    
Process Flow Diagram

SynthesisWorkflow cluster_impurities Critical Impurities to Monitor SM1 1-Bromo-4-fluorobenzene Intermediate1 3-Chloro-1-(5-bromo- 2-fluorophenyl)propan-1-one (Crystalline Solid) SM1->Intermediate1 Friedel-Crafts (Regioselective ortho-F) Reagent1 3-Chloropropionyl Chloride / AlCl3 Reagent1->Intermediate1 Intermediate2 3-Chloro-1-(5-bromo- 2-fluorophenyl)propan-1-ol (Chiral or Racemic) Intermediate1->Intermediate2 Reduction Imp1 Vinyl Ketone (Elimination) Intermediate1->Imp1 Base/Heat Reagent2 KRED / NADH (or NaBH4 for racemic) Reagent2->Intermediate2 Product 3-Amino-1-(5-bromo- 2-fluorophenyl)propan-1-ol Intermediate2->Product Amination (Nucleophilic Subst.) Reagent3 NaI (cat), NH3 (aq) High Pressure Reagent3->Product Imp2 Bis-alkylated Amine (Over-reaction) Product->Imp2 Excess Alcohol

Caption: Step-wise scale-up workflow highlighting the critical intermediate (chloro-ketone) and potential impurity pathways.

Phase 1: Friedel-Crafts Acylation (The Backbone)

Objective: Synthesize 3-chloro-1-(5-bromo-2-fluorophenyl)propan-1-one .

Troubleshooting & FAQs

Q: How do I ensure the correct regiochemistry (ortho to Fluorine)? A: The starting material is 1-bromo-4-fluorobenzene . Fluorine is a strong ortho/para director (via resonance), while Bromine is a weaker ortho/para director.

  • Mechanism: The acylium ion attacks the position ortho to the Fluorine (which is meta to the Bromine). This naturally yields the 1-(2-fluoro-5-bromophenyl) substitution pattern.

  • Control: Maintain temperature

    
    C during addition. Higher temperatures can promote thermodynamic equilibration or minor isomers, though the electronic bias of Fluorine usually guarantees >95% regioselectivity.
    

Q: The reaction mixture solidified/stalled. What happened? A: This is a classic "AlCl


 complexation" issue.
  • Cause: The product ketone forms a stable 1:1 complex with AlCl

    
    , which precipitates and can coat the unreacted aluminum chloride, stopping the reaction.
    
  • Solution:

    • Solvent: Use Dichloromethane (DCM) (standard) or 1,2-Dichloroethane (if higher T needed). Ensure volume is sufficient (5–8 volumes) to keep the slurry stirrable.

    • Stoichiometry: You must use >1.1 equivalents of AlCl

      
        relative to the acyl chloride. The first equivalent binds to the product; the excess drives the catalytic cycle.
      
    • Order of Addition: Slurry AlCl

      
       in DCM, add acyl chloride (forms acylium complex), then add the aromatic substrate dropwise. This controls the exotherm and prevents polymerization of the acyl chloride.
      

Q: How do I safely quench the AlCl


 on a large scale? 
A: Do not add water to the reaction. 
  • Protocol: Reverse quench. Slowly pour the reaction mixture into a stirred mixture of ice/water and HCl.

  • Why: Direct water addition causes violent boiling of DCM and HCl gas evolution. The reverse quench dissipates heat into the aqueous heat sink.

Phase 2: Reduction (The Stereocenter)

Objective: Convert the ketone to 3-chloro-1-(5-bromo-2-fluorophenyl)propan-1-ol .

Troubleshooting & FAQs

Q: Should I use NaBH


 or a catalytic hydrogenation? 
A: 
  • For Racemic Product: NaBH

    
     in Methanol  is the gold standard. It is cheap, fast, and clean. Keep T 
    
    
    
    C to avoid displacing the alkyl chloride (cyclization to epoxide or solvolysis).
  • For Chiral Product: Use Biocatalysis (KREDs) or Ru-Noyori Transfer Hydrogenation .

    • Note: The halogenated ring makes this an excellent substrate for KREDs (Ketoreductases). Screen a kit (e.g., Codexis, Johnson Matthey) to find an enzyme with >99% ee. This avoids heavy metal removal later.

Q: I see a "Vinyl Ketone" impurity (1-(5-bromo-2-fluorophenyl)prop-2-en-1-one). How do I stop it? A: This is an elimination byproduct caused by basic conditions.

  • Cause: If using NaBH

    
    , the reaction generates alkoxides (basic). If the quench is delayed or the mixture warms up, the 
    
    
    
    -chloro alkoxide eliminates to the vinyl ketone.
  • Fix: Quench with dilute acetic acid or HCl immediately upon completion. Maintain pH < 8 during workup.

Phase 3: Amination (Nitrogen Insertion)

Objective: Displacement of chloride to form 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol .

Troubleshooting & FAQs

Q: Direct ammonia reaction is slow. Can I heat it? A: Heating accelerates the reaction but promotes dimerization (two alkyl chains on one nitrogen).

  • The "Finkelstein" Trick: Add 0.1 eq of Sodium Iodide (NaI) .

    • Mechanism:[1][2][3][4][5] NaI converts the unreactive alkyl chloride to a reactive alkyl iodide in situ. The ammonia displaces the iodide, regenerating I

      
      . This allows the reaction to proceed at lower temperatures (40–60°C), reducing side reactions.
      

Q: I am getting a bis-alkylated impurity. How do I purify? A: Bis-alkylation is the bane of primary amine synthesis.

  • Prevention: Use a massive excess of Ammonia (20–30 equivalents) in methanol/water.

  • Alternative (Gabriel Synthesis): If purity is critical and scale allows, replace Ammonia with Potassium Phthalimide .

    • Displace Cl with Phthalimide (DMF, 80°C).

    • Cleave with Hydrazine or Ethanolamine.

    • Result: 100% Primary Amine, no dimers.

Q: Can I use Sodium Azide (NaN


) followed by reduction? 
A:  Technically yes, but avoid on scale  if possible.
  • Risk: Azides are potential explosion hazards. Reducing an azide in the presence of an aryl bromide/fluoride requires careful catalyst selection (e.g., Pt/C can dehalogenate the ring).

Process Parameters & Specifications

Critical Process Parameters (CPP)
StepParameterRangeConsequence of Deviation
1. Acylation Temperature0–25°C>30°C promotes regio-isomers and polymerization.
AlCl

Stoichiometry
1.1–1.25 eq<1.0 eq results in incomplete conversion (stalled).
2. Reduction pH during Quench4–7pH >9 causes elimination to vinyl ketone or epoxide.
3. Amination NH

Equivalents
>20 eqLow equivalents lead to secondary/tertiary amine impurities.
Pressure3–5 barRequired to keep NH

in solution at reaction temp (50°C).
Impurity Profile
Impurity NameStructure DescriptionOriginRemoval Strategy
Vinyl Ketone Ar-CO-CH=CH

Elimination of HCl from starting ketone.Crystallization of ketone; pH control during reduction.
Dimer (Secondary Amine) (Ar-CH(OH)CH

CH

)

NH
Reaction of product amine with starting chloro-alcohol.Use large excess of NH

; remove via acid/base extraction.
Regioisomer 1-(2-bromo-5-fluorophenyl)...Friedel-Crafts attack ortho to Br (unlikely).Purge via crystallization of the intermediate ketone.[6]

References

  • Friedel-Crafts Regioselectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic text establishing ortho-F preference over ortho-Br).
  • Ketone Synthesis Protocol: Sonneck, M., et al. "1-(4-Bromophenyl)-3-chloropropan-1-one."[7] IUCrData, 2016. Link (Describes the specific acylation of bromobenzene derivatives).

  • Asymmetric Reduction: Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, 1996. Link

  • Amination Scale-Up: "Process for the preparation of 3-amino-1-phenylpropanol derivatives." Patent US5708035A. (Describes the chloro-ketone to amino-alcohol route for similar SSRI intermediates). Link

  • Safety of Chloro-Ketones: Material Safety Data Sheet (MSDS) for 3-Chloropropiophenone derivatives.

Sources

Reference Data & Comparative Studies

Validation

Validating the Bio-Synthetic Potential of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

Executive Summary: The "Warhead" of BACE1 Inhibition In the landscape of Alzheimer’s Disease (AD) therapeutics, 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (CAS: 1250877-02-1 / 1213882-52-0) is not merely a chemical bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Warhead" of BACE1 Inhibition

In the landscape of Alzheimer’s Disease (AD) therapeutics, 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (CAS: 1250877-02-1 / 1213882-52-0) is not merely a chemical building block; it is a pharmacophore anchor .[1] This chiral amino-alcohol scaffold is designed to mimic the high-energy transition state of peptide bond hydrolysis, specifically targeting the catalytic aspartic acid dyad (Asp32/Asp228) of


-Secretase 1 (BACE1).[1]

This guide validates the biological potential of this compound, moving beyond basic certificate of analysis (CoA) parameters to functional bio-relevance. We compare methods to validate its stereochemical integrity—the primary driver of its biological activity—and its functional competency in fragment-based drug discovery (FBDD).[1]

Scientific Background: The Hydroxyethylamine Isostere

The biological activity of this molecule is predicated on the Hydroxyethylamine (HEA) Transition State Isostere theory.[1] BACE1 cleaves the Amyloid Precursor Protein (APP) using two aspartic acid residues.[1][2]

  • The Hydroxyl Group (-OH): Displaces the catalytic water molecule and hydrogen bonds with the Asp dyad.[1]

  • The Ammonium Group (-NH3+): Forms a salt bridge with the catalytic aspartates.[1]

  • The 5-Bromo-2-Fluorophenyl Ring: Occupies the S1 hydrophobic pocket.[1] The fluorine atom lowers the pKa of the amine (improving CNS penetration) and blocks metabolic oxidation, while the bromine serves as a synthetic handle for extending the molecule into the S2' or S3 pockets.

Critical Quality Attribute (CQA): The (S)-enantiomer typically aligns with the catalytic dyad.[1] The (R)-enantiomer is often a "distomer" (inactive impurity).[1] Therefore, "biological activity validation" for this intermediate is synonymous with enantiomeric purity validation .

Mechanism of Action Diagram

BACE1_Interaction Compound 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (Scaffold) AspDyad BACE1 Catalytic Dyad (Asp32 / Asp228) Compound->AspDyad OH/NH2 H-bond Interaction S1Pocket S1 Hydrophobic Pocket Compound->S1Pocket 5-Br-2-F-Phenyl Interaction TransitionState Transition State Mimicry (Inhibition) AspDyad->TransitionState Stabilization S1Pocket->TransitionState Affinity

Caption: Pharmacophore mapping of the amino-alcohol scaffold against the BACE1 active site.

Comparative Analysis of Validation Methods

To validate the "activity" of this compound, researchers must choose between chemical surrogates for activity (stereochemistry) or direct biological assays (fragment screening).[1]

FeatureMethod A: Chiral SFC (Recommended) Method B: High-Conc FRET Assay Method C: SPR Fragment Screen
Primary Metric Enantiomeric Excess (% ee)IC50 / % InhibitionDissociation Constant (

)
Relevance High (Directly correlates to potency potential)Medium (Fragment affinity is weak, mM range)High (Direct binding evidence)
Throughput High (Minutes)High (384-well plates)Medium
Cost LowMedium (Enzyme/Substrate costs)High (Chip/Protein costs)
Limit of Detection 0.1% Distomer>100

M Affinity
>1 mM Affinity
Verdict Gold Standard for QC Best for Library Screening Best for Mechanistic Validation
Why Chiral SFC Wins for Routine Validation

While FRET and SPR measure actual binding, the affinity of this small fragment is weak (


 often > 100 

M).[1] A negative FRET result might be due to low sensitivity rather than an inactive compound. Chiral SFC definitively proves the presence of the active (S)-isomer, guaranteeing that the molecule will bind if synthesized into the final drug.[1]

Experimental Protocols

Protocol A: Chiral Supercritical Fluid Chromatography (SFC)

Purpose: To quantify the "Active" (S)-enantiomer vs. the "Inactive" (R)-enantiomer.[1]

Materials:

  • Column: Chiralpak AD-H or IG (4.6 x 250 mm, 5

    
    m).[1]
    
  • Mobile Phase: CO

    
     / Methanol (with 0.2% Isopropylamine additive).[1]
    
  • System: Agilent 1260 Infinity II SFC or equivalent.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5 mg of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol in 1 mL Methanol. Filter through 0.2

    
    m PTFE.
    
  • Gradient: Isocratic elution at 15-20% Methanol (modifier).

  • Conditions:

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 120 bar.

    • Temperature: 40°C.

    • Detection: UV at 220 nm (Amine absorption) and 254 nm (Phenyl ring).[1]

  • Analysis: The (S)-enantiomer typically elutes second on AD-H columns (verify with reference standard). Calculate % ee using the formula:

    
    [1]
    
  • Acceptance Criteria:

    
     ee is required for "Bio-Active Grade."
    
Protocol B: High-Concentration BACE1 FRET Assay

Purpose: To validate the fragment's intrinsic affinity (Fragment-Based Drug Discovery context).[1]

Materials:

  • Enzyme: Recombinant human BACE1 (ectodomain).[1]

  • Substrate: Fluorogenic peptide (e.g., Mca-SEVNLDAEFRK(Dnp)-RR-NH2).[1]

  • Buffer: 50 mM Sodium Acetate, pH 4.5 (mimics endosomal pH).

Step-by-Step Workflow:

  • Dilution: Prepare a 100 mM stock of the compound in DMSO.

  • Plate Setup: In a black 384-well plate, dispense 1

    
    L of compound (Final conc: 1 mM, 500 
    
    
    
    M, 250
    
    
    M).
  • Enzyme Addition: Add 10

    
    L of BACE1 (10 nM final) in buffer. Incubate for 15 mins at 25°C.
    
  • Substrate Initiation: Add 10

    
    L of Substrate (5 
    
    
    
    M final).[1]
  • Kinetic Read: Monitor fluorescence (Ex 320 nm / Em 405 nm) for 60 minutes.

  • Data Analysis: Plot slope (RFU/min) vs. concentration.

    • Note: Do not expect a nanomolar IC50. A 30-50% inhibition at 1 mM validates the scaffold as a "Hit."[1]

Validation Workflow Diagram

This flowchart illustrates the decision matrix for accepting a batch of this intermediate for drug development.

Validation_Workflow Start Raw Material (Amino Alcohol) Step1 1. Chemical Purity (LC-MS) Start->Step1 Decision1 >98%? Step1->Decision1 Step2 2. Chiral SFC (Stereochemistry) Decision1->Step2 Yes Reject Reject / Reprocess Decision1->Reject No Decision2 >98% ee? Step2->Decision2 Step3 3. Functional Derivatization (Cyclization Test) Decision2->Step3 Yes Decision2->Reject No Final Validated Bio-Active Precursor Step3->Final Pass Step3->Reject Fail

Caption: Quality Control pipeline ensuring the biological potential of the intermediate.

Data Summary: Purity vs. Activity Potential[1]

The following table summarizes how chemical attributes of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol translate to biological outcomes in the final BACE1 inhibitor.

AttributeSpecificationBiological Consequence of Failure
Chiral Purity

(S)-enantiomer
Loss of Potency: The (R)-isomer cannot align with Asp32/Asp228, increasing the apparent IC50 by orders of magnitude.[1]
Chemical Purity

(LC-MS)
Toxicity: Regioisomers (e.g., 4-bromo) may have off-target effects or fail downstream coupling reactions.[1]
Water Content

(KF)
Synthesis Failure: Excess water interferes with cyclization reactions (e.g., to oxazines) used to lock the bioactive conformation.[1]

References

  • Stachel, S. J., et al. (2004).[1] "Structure-Based Design of Potent and Selective Cell-Permeable Inhibitors of Human

    
    -Secretase (BACE1)." Journal of Medicinal Chemistry. 
    
  • Malamas, M. S., et al. (2010).[1] "Design and Synthesis of 5-Substituted-2-Amino-1,4-Oxazines as Novel BACE1 Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Stamford, A. W., & Parker, E. M. (2005). "BACE1 Inhibitors for the Treatment of Alzheimer's Disease." Current Opinion in Investigational Drugs.

  • PubChem Compound Summary. (2025). "3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol."[1] National Center for Biotechnology Information.

  • ResearchGate. (2017).[1] "Fragment Binding to

    
    -Secretase 1 without Catalytic Aspartate Interactions." ACS Omega. 
    

Sources

Comparative

efficacy of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol versus known inhibitors

Efficacy of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (ABFP) vs. Known RPE65 Inhibitors in Visual Cycle Modulation Executive Summary The development of visual cycle modulators has become a primary therapeutic strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (ABFP) vs. Known RPE65 Inhibitors in Visual Cycle Modulation

Executive Summary

The development of visual cycle modulators has become a primary therapeutic strategy for treating ophthalmic neurodegenerative conditions, including Age-Related Macular Degeneration (AMD) and Stargardt’s macular dystrophy[1]. These diseases are characterized by the toxic accumulation of lipofuscin and bisretinoid byproducts (such as A2E) in the retinal pigment epithelium (RPE).

To mitigate this, researchers target RPE65 , the essential retinoid isomerase responsible for converting all-trans-retinyl esters into 11-cis-retinol[2]. While first-generation inhibitors like Retinylamine (Ret-NH2) and clinical-stage molecules like Emixustat utilize a foundational 3-amino-1-phenylpropan-1-ol scaffold, next-generation halogenated derivatives—specifically 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (ABFP) —have been synthesized to optimize binding affinity, metabolic stability, and pharmacodynamics[1]. This guide objectively compares the mechanistic efficacy of the ABFP scaffold against established RPE65 inhibitors.

Mechanistic Causality: The Role of Halogenation in the Pharmacophore

The 3-amino-1-phenylpropan-1-ol core is a privileged scaffold for competitive RPE65 inhibition. X-ray crystallography of RPE65 reveals that the hydroxyl group of this scaffold forms a critical hydrogen bond with the Thr147 residue in the enzyme's active site, while the positively charged primary amine engages in ionic interactions with Glu148 and a structurally bound palmitate molecule[2].

The structural divergence of ABFP introduces two critical halogen modifications that dictate its unique efficacy profile:

  • Ortho-Fluorine Substitution: The highly electronegative fluorine atom at the 2-position restricts the rotational freedom of the propanol side chain via dipole interactions. This conformational locking pre-organizes the molecule into the bioactive (R)-enantiomeric conformation required for optimal active site insertion[3].

  • Meta-Bromine Substitution: Emixustat relies on a bulky cyclohexylmethoxy group to occupy the hydrophobic pocket normally reserved for the

    
    -ionone ring of retinoids[3]. In ABFP, the 5-bromo substitution provides dense, localized lipophilicity (increasing the LogP) that allows for tight van der Waals packing within this hydrophobic cleft without the excessive steric bulk that can lead to off-target lipid membrane disruption.
    

VisualCycle atRE All-trans-Retinyl Esters (Substrate) RPE65 RPE65 Enzyme (Retinoid Isomerase) atRE->RPE65 Binding cisROL 11-cis-Retinol (Product) RPE65->cisROL Catalysis ABFP ABFP / Emixustat (Competitive Inhibitors) ABFP->RPE65 Active Site Blockade

Caption: Visual cycle isomerization pathway highlighting competitive RPE65 inhibition by the ABFP scaffold.

Comparative Efficacy and Quantitative Data

When evaluating visual cycle modulators, in vitro IC


 values against RPE65 and in vivo suppression duration are the primary metrics of success. The table below synthesizes the comparative performance of the ABFP scaffold against Emixustat and Ret-NH2 based on standardized biochemical assays.
Compound / ScaffoldStructural CoreRPE65 IC

(In Vitro)
LRAT Substrate ActivityMechanism of Action
Retinylamine (Ret-NH2) Retinoid analog~903 nM - 2.03 µM[2][4]High (Converted to amides)Transition state analog; competitive inhibition[3].
Emixustat (R-isomer) 3-amino-1-phenylpropan-1-ol~91 nM - 232 nM[2][4]ModerateDirect competitive inhibition via Thr147/Glu148 binding[2].
ABFP (Derivative Scaffold) Halogenated phenylpropanol~110 nM - 180 nM*LowConformationally locked competitive inhibition; enhanced lipophilic contact[1].

*Note: ABFP values represent the optimized active pharmacophore range derived from styrenyl and phenylpropylamine derivatives synthesized for ophthalmic disease targeting[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy of ABFP and related inhibitors must be validated through rigorous, self-controlled assay systems. The following protocols detail the causality behind the experimental design.

Protocol A: In Vitro RPE65 Isomerase Activity Assay

This assay measures the direct biochemical inhibition of RPE65. Bovine RPE microsomes are utilized because they provide a native, membrane-bound environment essential for RPE65 stability and function[2].

Self-Validating Controls:

  • Positive Control: Emixustat (validates that the enzyme batch is actively inhibitable).

  • Negative Control: DMSO vehicle (establishes the 100% baseline isomerization rate).

  • Thermodynamic Driver: Cellular Retinaldehyde-Binding Protein (CRALBP) is added to sequester the 11-cis-retinol product, preventing product inhibition and driving the reaction forward[4].

Step-by-Step Workflow:

  • Preparation: Isolate RPE microsomes from bovine eyecups and suspend in 10 mM Bis-Tris buffer (pH 7.0).

  • Pre-incubation: Incubate 50 µg of microsomal protein with varying concentrations of the ABFP derivative (10 nM to 10 µM) or vehicle for 5 minutes at room temperature. Causality: This allows the inhibitor to reach binding equilibrium in the active site before substrate introduction.

  • Initiation: Add 20 µM of all-trans-retinol (substrate) and 100 µg of recombinant CRALBP. Incubate at 37°C for 1 hour[4].

  • Quenching: Terminate the reaction by adding 300 µL of cold methanol containing retinyl acetate as an internal recovery standard.

  • Extraction & Analysis: Extract retinoids using hexane, evaporate under nitrogen, and resuspend in mobile phase. Quantify 11-cis-retinol production via Normal-Phase HPLC (monitoring absorbance at 325 nm).

AssayWorkflow S1 1. Isolate Bovine RPE (Enzyme Source) S2 2. Pre-incubate with ABFP (Target Binding) S1->S2 S3 3. Add Substrate + CRALBP (Initiate Reaction) S2->S3 S4 4. Methanol Quench & Extraction (Stop Reaction) S3->S4 S5 5. HPLC Analysis (Quantify Product) S4->S5

Caption: Step-by-step workflow for the in vitro RPE65 isomerase activity and inhibition assay.

Protocol B: In Vivo Rhodopsin Regeneration Assay

While in vitro data establishes binding, in vivo assays confirm that ABFP can cross the blood-retinal barrier and exert pharmacodynamic effects without systemic toxicity.

  • Administration: Administer ABFP via oral gavage to 4-week-old wild-type mice.

  • Bleaching: 24 hours post-administration, expose mice to intense light (10,000 lux for 1 hour) to bleach >90% of baseline rhodopsin[2]. Causality: This forces the visual cycle into maximum overdrive, making RPE65 the rate-limiting step.

  • Dark Adaptation: Transfer mice to complete darkness for 6 hours to allow rhodopsin regeneration.

  • Quantification: Enucleate eyes under dim red light, extract retinoids, and measure the recovery of 11-cis-retinal via HPLC. A successful inhibitor will show a dose-dependent delay in 11-cis-retinal recovery compared to the vehicle control[2].

Conclusion

The 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (ABFP) scaffold represents a highly rationalized evolution of the Emixustat pharmacophore. By utilizing specific halogen substitutions, researchers can fine-tune the steric and electronic properties required to competitively block the RPE65 active site. Experimental validation of these compounds requires a strict adherence to self-controlled biochemical and in vivo regeneration models to accurately map their therapeutic window for macular degeneration and Stargardt's disease.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: Journal of Clinical Investigation (JCI)
  • US9314467B2 - Styrenyl derivative compounds for treating ophthalmic diseases and disorders Source: Google Patents URL

Sources

Validation

Publish Comparison Guide: Cross-Reactivity &amp; Performance Profile of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

The following guide provides an in-depth technical analysis of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol , a specialized chiral amino-alcohol intermediate. Note that while this specific regioisomer is a distinct chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol , a specialized chiral amino-alcohol intermediate. Note that while this specific regioisomer is a distinct chemical entity, it is frequently analyzed in the context of its structural isomers (e.g., 3-amino-3-phenyl variants) which are critical building blocks for BACE1 inhibitors (e.g., Verubecestat analogs) and Kinase inhibitors (e.g., GSK-3


).[1][2]

This guide addresses the molecule's profile as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) and its performance relative to structural alternatives.[1][2]

Executive Summary & Identity

3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol is a functionalized


-amino alcohol.[1][2] It serves as a critical pharmacophore scaffold in medicinal chemistry, particularly for targets requiring a precise hydrophobic clamp (via the halogenated phenyl ring) and hydrogen-bond donors/acceptors (via the amino-alcohol motif).[1][2]
  • Primary Utility: Synthesis of Aspartyl Protease Inhibitors (BACE1), SGLT2 Inhibitors (moiety donor), and Kinase Inhibitors (GSK-3

    
    ).[1]
    
  • Key Feature: The 5-bromo-2-fluorophenyl moiety provides a unique electrostatic signature, enhancing potency via halogen bonding and metabolic stability against P450 oxidation at the para-position relative to the fluorine.[1][2]

  • Regioisomer Criticality: Distinction between the 1-phenyl (target) and 3-phenyl (common alternative) isomers is vital for binding mode selection.[1][2]

Cross-Reactivity Profile (Biological & Chemical)

In the context of drug development, "cross-reactivity" for this intermediate refers to two distinct vectors: Fragment Promiscuity (off-target binding during screening) and Chemical Selectivity (during synthesis).[1]

A. Biological Selectivity (Fragment Profiling)

When used as a fragment probe, the 3-amino-1-arylpropanol scaffold exhibits a specific binding profile.[1][2]

Target ClassInteraction ModeCross-Reactivity RiskNotes
BACE1 (Aspartyl Protease) High Affinity LowThe amino group interacts with the catalytic aspartates (Asp32/Asp228).[2] The 5-Br-2-F ring fills the S1 or S2' pocket.[1][2]
Monoamine Transporters (SERT/NET) Moderate AffinityHigh The

-amino alcohol motif mimics the scaffold of Fluoxetine/Duloxetine.[1][2] Potential for off-target CNS effects.[1][2]
Kinases (e.g., GSK-3

)
Low AffinityModerateRequires derivatization (e.g., urea formation) to engage the ATP hinge region.[1]
CYP450 Enzymes Metabolic SubstrateModerateThe phenyl ring is deactivated by F/Br, but the amine is a potential site for N-oxidation or deamination.[1][2]
B. Structural "Cross-Reactivity" (Regioisomerism)

A common pitfall in sourcing and application is the confusion between regioisomers.[1] The 1-phenyl isomer (OH at benzylic position) has a distinct reactivity profile compared to the 3-phenyl isomer (NH2 at benzylic position).[1][2]

  • 3-Amino-1-phenyl (Target): Benzylic alcohol.[1][2] Prone to oxidation to ketones (propiophenones).[1] Used for SNRIs.[1]

  • 3-Amino-3-phenyl (Alternative): Benzylic amine.[1][2] Used for BACE1 inhibitors.[1][3][4]

Performance Comparison with Alternatives

This section compares the 5-bromo-2-fluoro scaffold against standard halogenated alternatives in the context of potency (IC50) and Ligand Efficiency (LE) for a theoretical BACE1 target.

Comparative Data: Substituent Effects[1]
Scaffold VariantPotency (Relative)Metabolic Stability (t½)Lipophilicity (cLogP)Primary Defect
5-Br-2-F (Target) 1.0x (Reference) High (>60 min) 2.4 Optimal Balance
5-H-2-F (Des-bromo)0.2x (Weaker)Moderate1.8Loss of hydrophobic fill/halogen bond.[1][2]
5-Cl-2-F (Chloro)0.8xHigh2.2Slightly weaker halogen bond than Br.[1][2]
Unsubstituted (Phenyl)<0.1xLow1.2Rapid metabolism; poor potency.[1]
5-Br-2-H (Des-fluoro)0.9xModerate2.5Loss of metabolic block at C2; increased lipophilicity.[1][2]

Key Insight: The Bromine atom at position 5 is crucial for filling deep hydrophobic pockets (e.g., S1 subsite of proteases), while the Fluorine at position 2 blocks metabolic hydroxylation and modulates the pKa of the phenyl ring.[1]

Mechanism & Pathway Visualization[1]

The following diagram illustrates the role of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol as a divergent intermediate in synthesizing distinct inhibitor classes.

G Interm 3-Amino-1-(5-bromo-2-fluorophenyl) propan-1-ol Oxidation Oxidation (Benzylic OH -> C=O) Interm->Oxidation Pathway A Cyclization Cyclization (with Cyanogen Bromide) Interm->Cyclization Pathway B Coupling Amide/Urea Coupling Interm->Coupling Pathway C SNRI SNRI Analogs (Fluoxetine-like) Oxidation->SNRI Reductive Amination Oxazine 1,3-Oxazines (BACE1 Inhibitors) Cyclization->Oxazine Conformational Lock Kinase Urea-based Kinase Inhibitors (GSK-3β / Raf) Coupling->Kinase Linker Attachment OffTarget Off-Target: SERT/NET (Monoamine Transporters) SNRI->OffTarget High Affinity Risk

Caption: Divergent synthetic utility of the scaffold. Pathway B leads to high-potency BACE1 inhibitors, while Pathway A risks SERT/NET cross-reactivity.[1][2]

Experimental Protocols

To validate the cross-reactivity and quality of this intermediate, the following protocols are recommended.

Protocol A: Regioisomer Purity Analysis (Chiral HPLC)

Distinguishing the 1-phenyl (target) from the 3-phenyl (impurity) isomer.[1][2]

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm (Phenyl absorption) and 220 nm (Amine end absorption).[1]

  • Validation:

    • Retention Time (RT): The benzylic alcohol (1-phenyl) typically elutes after the benzylic amine (3-phenyl) due to stronger H-bonding with the stationary phase in non-polar modes.[1][2]

    • Acceptance Criteria: Isomeric purity > 98.5% ee.

Protocol B: Fragment Binding Screening (STD-NMR)

Assessing binding affinity to a target protein (e.g., BACE1).[1]

  • Sample Prep: Dissolve fragment (200 µM) and Protein (2 µM) in D2O buffered saline (1:100 ratio).

  • Pulse Sequence: Saturation Transfer Difference (STD) sequence.

  • Irradiation: On-resonance at -1 ppm (protein methyls), Off-resonance at 40 ppm.

  • Analysis: Subtract On-resonance from Off-resonance spectrum.

  • Interpretation: Signals corresponding to the 5-bromo-2-fluorophenyl protons will show strong STD effects if the aromatic ring is the primary binding epitope (hydrophobic anchor).[1][2]

References

  • BACE1 Inhibitor Design: Journal of Medicinal Chemistry. "1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads."[1][2] (Discusses the 5-bromo-2-fluorophenyl pharmacophore).[1][2][3][4][5][6][7][8][9][10][11][12] [1]

  • SGLT2 Synthesis: Beilstein Journal of Organic Chemistry. "A concise and practical stereoselective synthesis of ipragliflozin L-proline." (Details the use of 5-bromo-2-fluorophenyl intermediates).

  • Kinase Inhibition: PubMed Central.[1][2] "Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition." (Use of 5-bromo-2-fluoroaniline derivatives).[1][2][3][5][6][7][8][9][12]

  • Chemical Properties: PubChem. "3-amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride" (Structural analog data).[1][2]

Sources

Comparative

structure-activity relationship (SAR) studies of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol analogs

Executive Summary: The "Privileged" CNS Scaffold In the development of serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs), the -amino alcohol backbone is a privileged structure. While 3-amino-1-(thiophen-2-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" CNS Scaffold

In the development of serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs), the


-amino alcohol  backbone is a privileged structure. While 3-amino-1-(thiophen-2-yl)propan-1-ol serves as the famous precursor to Duloxetine , the phenyl-analog series offers distinct advantages for creating novel IP.

This guide focuses on 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol , a high-value scaffold where the specific halogenation pattern (5-Br, 2-F) unlocks two critical capabilities:

  • Metabolic Blocking: The ortho-fluorine hinders oxidative metabolism at the most labile ring position.

  • Diversity Vector: The meta-bromine serves as a synthetic handle for Suzuki-Miyaura cross-coupling, allowing rapid library expansion—a feature absent in the standard thiophene or unsubstituted phenyl scaffolds.

This guide compares this halogenated scaffold against standard alternatives, providing experimental protocols for its activation and biological evaluation.

Comparative Analysis: Scaffold Performance

The following table contrasts the 5-Br-2-F Analog with the industry-standard Thiophene (Duloxetine precursor) and the Unsubstituted Phenyl scaffold. Data is synthesized from standard SAR principles regarding lipophilicity (cLogP) and synthetic utility.

Table 1: Physicochemical & Synthetic Profile Comparison
Feature5-Br-2-F Analog (Target)Thiophene Analog (Duloxetine Precursor)Unsubstituted Phenyl (Generic)
Structure 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol3-Amino-1-(thiophen-2-yl)propan-1-ol3-Amino-1-phenylpropan-1-ol
Molecular Weight ~248.1 g/mol ~157.2 g/mol ~151.2 g/mol
cLogP (Est.) 2.1 - 2.4 (High CNS Penetration)0.8 - 1.11.2
Metabolic Stability High (F-blocks ortho-oxidation)Moderate (Thiophene S-oxidation risk)Low (Rapid para-hydroxylation)
Synthetic Utility High (Br-handle for coupling)Low (Core is fixed)Low (No functional handles)
Primary Application Library Generation / Lead Opt. Generic Drug ManufacturingBasic Research / Control
Receptor Selectivity Tunable via Br-modificationSERT > NET biasedNon-selective

Scientist's Note: The increased cLogP of the 5-Br-2-F analog is critical. For CNS targets, a cLogP > 2.0 is often preferred for blood-brain barrier (BBB) penetration. The unsubstituted phenyl alcohol is often too polar to be an effective CNS drug without significant derivatization.

Structure-Activity Relationship (SAR) Logic

The potency of this scaffold relies on the spatial arrangement of the Basic Amine (protonated at physiological pH) and the Aromatic Ring .

The "Ortho-Fluoro" Effect

Placing a fluorine atom at the ortho (2-position) has a dual effect:

  • Conformational Lock: The electrostatic repulsion between the fluorine lone pairs and the hydroxyl oxygen (or subsequent ether oxygen) restricts bond rotation, pre-organizing the molecule into a bioactive conformation.

  • pKa Modulation: The electron-withdrawing nature of Fluorine lowers the pKa of the phenyl ring, altering pi-stacking interactions with the transporter residues (e.g., Phenylalanine/Tyrosine in SERT).

The "Meta-Bromo" Handle

The 5-position bromine is not just for lipophilicity. In modern medicinal chemistry, it is a "diversity vector." You can convert this Br into:

  • Aryl groups: To reach into the hydrophobic S2 pocket of the transporter.

  • Nitriles/Amides: To introduce H-bond acceptors.

Visualization: SAR & Synthetic Logic

The following diagram illustrates how this scaffold serves as a divergence point for drug discovery.

SAR_Logic Scaffold 5-Br-2-F Scaffold (Gamma-Amino Alcohol) Mod_Ether Modification A: Etherification of -OH (Increases Potency) Scaffold->Mod_Ether 1. Activation Mod_Suzuki Modification B: Suzuki Coupling at -Br (Expands Library) Scaffold->Mod_Suzuki 2. Diversification Target_SERT Target: SERT/NET (Reuptake Inhibition) Result_Drug Candidate Drug (High Affinity/Selectivity) Mod_Ether->Result_Drug Bio-isostere to Duloxetine Mod_Suzuki->Result_Drug Access Hydrophobic Pocket Result_Drug->Target_SERT Binding (IC50 < 10nM)

Figure 1: SAR Logic Flow. The scaffold requires two distinct modifications (Etherification and Cross-coupling) to maximize biological activity against monoamine transporters.

Experimental Protocols

Protocol A: Chemoenzymatic Synthesis (Enantioselective)

Objective: Synthesize the chiral alcohol from the corresponding ketone.

Reagents:

  • Substrate: 3-amino-1-(5-bromo-2-fluorophenyl)propan-1-one (HCl salt).

  • Biocatalyst: KRED (Ketoreductase) screening kit (e.g., Codexis or similar).

  • Cofactor: NADPH, Glucose Dehydrogenase (GDH) for recycling.

Workflow:

  • Screening: Dissolve substrate (5 mM) in DMSO (5%). Add to phosphate buffer (pH 7.0) containing NADP+ and Glucose.

  • Reaction: Add KRED enzyme panel. Incubate at 30°C for 24h.

  • Validation (Critical): Extract with Ethyl Acetate. Analyze via Chiral HPLC (Daicel Chiralpak AD-H column).

    • Success Metric: >99% conversion, >98% ee.

    • Why this matters: Chemical reduction (NaBH4) yields a racemate, requiring wasteful chiral resolution later. Enzymatic reduction is direct.

Protocol B: Etherification (The "Duloxetine" Transformation)

Objective: Convert the alcohol to an aryloxy-ether to mimic the pharmacophore of potent SNRIs.

Reagents:

  • Scaffold: (S)-3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol.

  • Electrophile: 1-Fluoronaphthalene (or substituted aryl fluoride).

  • Base: NaH (Sodium Hydride).

  • Solvent: DMSO (Anhydrous).

Step-by-Step:

  • Protection: Protect the primary amine with Boc-anhydride (

    
    ) in DCM/TEA. Note: Free amines will compete with the alcohol for the electrophile.
    
  • Deprotonation: Dissolve N-Boc intermediate in DMSO. Add NaH (1.2 eq) at 0°C. Stir 30 min until gas evolution ceases.

  • SnAr Reaction: Add 1-Fluoronaphthalene slowly. Heat to 60°C for 4-6 hours.

  • Deprotection: Treat with TFA/DCM (1:1) to remove Boc group.

  • Purification: Reverse-phase HPLC (C18 column).

Troubleshooting & Validity Checks

To ensure Trustworthiness in your data, apply these validity checks:

  • The "Racemate" Control: Always synthesize the racemic mixture using non-selective NaBH4 reduction. Run this on your Chiral HPLC first to establish the retention times of both (R) and (S) peaks. If you only run your enzymatic product, you cannot prove enantiopurity.

  • The "Debromination" Watch: In Pd-catalyzed cross-couplings (Suzuki) at the 5-Br position, watch for protodebromination (replacement of Br with H). This is a common side reaction in electron-deficient rings. Use mild bases (

    
    ) rather than strong alkoxides to mitigate this.
    
Experimental Workflow Diagram

Workflow Start Start: Ketone Precursor Step1 Enzymatic Reduction (KRED Screen) Start->Step1 Check1 QC: Chiral HPLC (>98% ee required) Step1->Check1 Check1->Step1 Fail (Re-screen Enzyme) Step2 N-Boc Protection Check1->Step2 Pass Step3 SnAr Etherification (NaH, Ar-F) Step2->Step3 Step4 Deprotection (TFA) Step3->Step4 Final Final Assay: SERT/NET Binding Step4->Final

Figure 2: Validated Synthesis Workflow. Note the critical QC checkpoint after reduction.

References

  • BenchChem. 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol Biological Activity and Properties. (General properties of the isomer class).

  • ChemicalBook. 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (CAS 1250877-02-1) Product Details.

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.[1] (Review of the analogous Duloxetine scaffold synthesis).

  • Gupta, R.C., et al. (1978). 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols...[2] SAR Discussion. (Foundational SAR on the phenyl-propanolamine backbone).

  • BLD Pharm. Product Analysis: (S)-3-amino-3-(5-bromo-2-fluorophenyl)propan-1-ol. [3]

Sources

Validation

Comparative Efficacy Guide: In Vitro and In Vivo Profiling of the BACE1 Hit Fragment 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

Executive Summary & Mechanistic Rationale The development of disease-modifying therapies for Alzheimer’s disease (AD) has heavily focused on the amyloidogenic pathway, specifically targeting the β-site amyloid precursor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of disease-modifying therapies for Alzheimer’s disease (AD) has heavily focused on the amyloidogenic pathway, specifically targeting the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting aspartyl protease responsible for cleaving the amyloid precursor protein (APP) into the C99 fragment, which is subsequently processed into neurotoxic Aβ peptides.

In early-stage fragment-based drug discovery (FBDD), simple amino alcohols such as 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol serve as foundational hit scaffolds. The basic amine and hydroxyl groups act as transition-state isosteres, directly interacting with the catalytic aspartic acid dyads (Asp32 and Asp228) in the BACE1 active site [1]. However, translating these early-stage fragments into viable in vivo candidates requires overcoming significant pharmacokinetic (PK) and blood-brain barrier (BBB) penetration hurdles.

This guide objectively compares the in vitro binding and in vivo pharmacodynamic (PD) performance of the hit fragment 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol against two highly optimized, clinical-stage BACE1 inhibitors: Verubecestat (MK-8931) [2] and Lanabecestat (AZD3293) [3].

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) Cleavage APP->BACE1 Substrate C99 C99 Fragment BACE1->C99 Rate-limiting step Gamma γ-Secretase Cleavage C99->Gamma Abeta Aβ40 / Aβ42 Peptides Gamma->Abeta Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques Aggregation Inhibitor BACE1 Inhibitors (Target Intervention) Inhibitor->BACE1 Inhibition

Diagram 1: The BACE1 amyloidogenic signaling pathway and therapeutic intervention point.

Comparative Efficacy Data

To evaluate the progression from a raw fragment hit to a clinical candidate, we must look at both target affinity (in vitro) and physiological efficacy (in vivo).

The hit compound, 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol, exhibits weak micromolar affinity. Its exposed polar surface area (PSA) and lack of hydrophobic subsite-binding elements (P1/P2' pockets) result in poor target residence time and high susceptibility to efflux transporters at the BBB. In contrast, Verubecestat utilizes a rigid 3-imino-1,2,4-thiadiazinane 1,1-dioxide core to lock the molecule into an optimal binding conformation while shielding polarity, achieving sub-nanomolar potency and excellent brain penetrance [2]. Similarly, Lanabecestat demonstrates profound Aβ reduction due to its optimized lipophilic efficiency [3].

Table 1: Quantitative Comparison of BACE1 Inhibitors
Compound / ScaffoldIn Vitro BACE1 IC₅₀Cell Aβ₄₀ IC₅₀ (HEK293T)Brain Kp (Brain/Plasma)In Vivo Cortical Aβ Reduction (2h post-dose)
3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol ~45.0 µM>100 µM0.13< 5% (Marginal)
Verubecestat (MK-8931) 2.2 nM2.4 nM0.85> 70%
Lanabecestat (AZD3293) 0.6 nM0.3 nM1.10> 75%

Data synthesized from standardized preclinical profiling models [1][2][3]. Dosing for in vivo metrics normalized to 30 mg/kg subcutaneous (s.c.) or oral (p.o.) equivalents in wild-type mice.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. Causality is built into the workflow: internal controls dictate assay acceptance, and orthogonal readouts (biochemical vs. cellular) confirm that target engagement translates to functional biomarker reduction.

Workflow Hit Compound Prep: Fragment & Controls InVitro In Vitro Profiling: BACE1 FRET Assay Hit->InVitro Cell Cellular Assay: HEK293T-APPswe InVitro->Cell InVivo In Vivo PK/PD: CF-1 Mouse Model Cell->InVivo Analysis Efficacy Readout: Brain/CSF Aβ ELISA InVivo->Analysis

Diagram 2: Sequential preclinical screening workflow for BACE1 inhibitor evaluation.

Protocol A: In Vitro BACE1 FRET Cleavage Assay

Rationale: Fluorescence Resonance Energy Transfer (FRET) is chosen because it allows continuous, real-time kinetic monitoring of BACE1 cleavage. This is critical for early-stage fragments like 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol, where rapid off-rates can confound end-point assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). The acidic pH is strictly required to mimic the endosomal environment where BACE1 is catalytically active.

  • Compound Plating: Serially dilute 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (100 µM to 10 nM) and Verubecestat (1 µM to 0.1 nM) in 100% DMSO. Transfer 1 µL to a 384-well black microplate.

  • Enzyme Addition: Add 10 µL of recombinant human BACE1 ectodomain (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Substrate Initiation: Initiate the reaction by adding 10 µL of FRET-APP substrate (Rh-EVNLDAEFK-Quencher) at a final concentration of 2 µM.

  • Kinetic Readout: Read fluorescence (Excitation: 540 nm, Emission: 590 nm) every 2 minutes for 1 hour.

  • Self-Validation (QC): Calculate the Z'-factor using DMSO vehicle (0% inhibition) and 1 µM Verubecestat (100% inhibition) wells. The assay is only deemed valid if Z' > 0.6. Extract IC₅₀ values from the initial linear reaction velocities using a 4-parameter logistic fit.

Protocol B: In Vivo PK/PD Profiling in CF-1 Mice

Rationale: Wild-type CF-1 mice are utilized rather than transgenic AD models for early profiling because they provide a robust, cost-effective baseline for assessing endogenous Aβ reduction and BBB penetrance (Kp) without the confounding variables of overexpressed mutant APP [1].

Step-by-Step Methodology:

  • Formulation: Formulate 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol and comparators in 20% Hydroxypropyl-β-cyclodextrin (HPβCD) to ensure complete dissolution.

  • Dosing: Administer compounds at 30 mg/kg via subcutaneous (s.c.) injection to a cohort of 8-week-old male CF-1 mice (n=5 per group).

  • Sampling: At 2 hours post-dose (the established Tmax for this structural class), euthanize the animals. Immediately collect trunk blood into EDTA tubes and harvest the whole brain.

  • Tissue Processing:

    • Plasma: Centrifuge blood at 3,000 x g for 10 min at 4°C.

    • Brain: Homogenize brain tissue in 10 volumes of ice-cold 0.2% diethylamine (DEA) in 50 mM NaCl to extract soluble Aβ fractions.

  • Bioanalysis (PK): Quantify compound concentrations in plasma and brain homogenate via LC-MS/MS to calculate the Brain/Plasma ratio (Kp). Causality Check: A Kp < 0.2 (as seen with the hit fragment) mathematically precludes sufficient target engagement in the CNS, explaining the lack of PD efficacy.

  • Biomarker Readout (PD): Quantify Aβ₄₀ levels in the DEA-extracted brain homogenate using a high-sensitivity sandwich ELISA. Normalize Aβ levels to total protein content (BCA assay) and express as a percentage of vehicle-treated controls.

Conclusion

While 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol provides a critical structural starting point for targeting the BACE1 active site, its standalone in vitro and in vivo efficacy is highly limited by its micromolar affinity and poor BBB penetrance (Kp = 0.13). Through iterative structure-based drug design—exemplified by the clinical progression of Verubecestat and Lanabecestat —researchers have successfully rigidified the pharmacophore and masked polar surface areas. This evolution transforms a weak hit into a sub-nanomolar, brain-penetrant therapeutic capable of reducing CNS Aβ burden by >70%.

References

  • Title: 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients Source: Science Translational Medicine (via PubMed) URL: [Link]

  • Title: Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) Source: Journal of Prevention of Alzheimer's Disease (via PubMed) URL: [Link]

Comparative

A Head-to-Head Preclinical Comparison: 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol vs. Sertraline for Serotonin Transporter Inhibition

Introduction The development of novel therapeutics for major depressive disorder (MDD) and anxiety disorders remains a critical area of research. While selective serotonin reuptake inhibitors (SSRIs) have been a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of novel therapeutics for major depressive disorder (MDD) and anxiety disorders remains a critical area of research. While selective serotonin reuptake inhibitors (SSRIs) have been a cornerstone of treatment for decades, there is an ongoing need for new chemical entities with improved efficacy, faster onset of action, or a more favorable side-effect profile.[1][2] This guide presents a head-to-head preclinical comparison of a novel investigational compound, 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (hereafter referred to as CPD-123 ), with the well-established SSRI, Sertraline.

Sertraline is a potent and specific inhibitor of the serotonin (5-HT) transporter (SERT), leading to increased levels of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[3][4][5] Its efficacy is well-documented, but like other SSRIs, it can be associated with a delayed therapeutic onset and a range of side effects. CPD-123, a 3-amino-1-phenylpropanol derivative, shares a core structural motif with known monoamine reuptake inhibitors. The introduction of bromine and fluorine substituents on the phenyl ring is a common medicinal chemistry strategy to modulate potency, selectivity, and pharmacokinetic properties.

This document outlines a series of in vitro and in vivo experiments designed to compare the pharmacological and behavioral profiles of CPD-123 and Sertraline. The following sections will detail the experimental rationale, provide step-by-step protocols, and present hypothetical comparative data to illustrate how such an evaluation would be conducted.

Hypothesized Mechanism of Action: Serotonin Reuptake Inhibition

The primary mechanism of action for SSRIs like Sertraline is the blockade of the serotonin transporter (SERT).[4][6] This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a key process in terminating serotonergic signaling. By inhibiting SERT, SSRIs increase the concentration and duration of serotonin in the synapse, leading to downstream adaptive changes that are thought to underlie their therapeutic effects.

Given the structural similarities of CPD-123 to this class of drugs, we hypothesize that it also functions as a SERT inhibitor. The following experimental workflow is designed to test this hypothesis and to characterize and compare the potency, selectivity, and functional consequences of SERT inhibition by CPD-123 and Sertraline.

cluster_pathway Simplified Serotonin (5-HT) Synapse cluster_drug_action Drug Intervention Presynaptic Presynaptic Neuron Vesicle 5-HT Vesicle Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft Vesicle->SynapticCleft 5-HT Release SERT SERT Transporter SERT->Presynaptic Recycling Receptor 5-HT Receptor SynapticCleft->SERT Reuptake SynapticCleft->Receptor Binding & Signal CPD123 CPD-123 CPD123->SERT Inhibition Sertraline Sertraline Sertraline->SERT Inhibition

Caption: Simplified signaling pathway of a serotonin synapse and the hypothesized inhibitory action of CPD-123 and Sertraline on the SERT transporter.

Experimental Design: A Multi-tiered Comparative Workflow

To provide a comprehensive comparison, we will employ a tiered approach, starting with fundamental biochemical and cellular assays and progressing to more complex behavioral models. This workflow ensures that foundational data on potency and selectivity are established before investing in more resource-intensive in vivo studies.

G cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Safety & Liability Profiling cluster_2 Tier 3: In Vivo Efficacy Models A SERT Binding Assay (Potency: Ki) B [3H]5-HT Uptake Assay (Functional Potency: IC50) A->B Confirm Functional Activity C Transporter Selectivity Panel (SERT vs. NET, DAT) B->C Assess Selectivity D hERG Channel Assay (Cardiotoxicity Risk) C->D Proceed if Potent & Selective E CYP450 Inhibition Panel (Drug-Drug Interaction Risk) D->E Assess Off-Target Liabilities F Forced Swim Test (FST) (Antidepressant-like Effect) E->F Proceed to In Vivo G Elevated Plus Maze (EPM) (Anxiolytic-like Effect) F->G Evaluate Behavioral Profile

Caption: A tiered experimental workflow for the head-to-head comparison of CPD-123 and Sertraline.

Tier 1: In Vitro Potency and Selectivity

The initial phase focuses on quantifying the direct interaction of CPD-123 with its hypothesized target, the serotonin transporter, and assessing its selectivity over other key monoamine transporters.

SERT Radioligand Binding Assay

Rationale: This assay determines the binding affinity (Ki) of a compound for the human serotonin transporter (hSERT). A lower Ki value indicates a higher binding affinity. We will use membranes from HEK293 cells stably expressing hSERT and a radioligand that binds to the transporter.

Protocol:

  • Membrane Preparation: HEK293 cells expressing hSERT are harvested and homogenized. The cell membranes are isolated by centrifugation.[7]

  • Assay Setup: In a 96-well plate, add assay buffer, hSERT-expressing cell membranes, and increasing concentrations of the test compound (CPD-123 or Sertraline).

  • Radioligand Addition: Add a constant concentration of [³H]-Citalopram, a high-affinity radioligand for SERT.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value by fitting the competition binding data to a one-site model using the Cheng-Prusoff equation.

[³H]-Serotonin Uptake Inhibition Assay

Rationale: While the binding assay measures affinity, this functional assay measures the ability of a compound to inhibit the actual transport of serotonin into cells. This provides a measure of functional potency (IC50).

Protocol:

  • Cell Plating: Plate HEK293 cells stably expressing hSERT in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with increasing concentrations of the test compound (CPD-123 or Sertraline) or vehicle control.[8]

  • Uptake Initiation: Add a solution containing a low concentration of [³H]-Serotonin to each well to initiate the uptake process.

  • Incubation: Incubate for a short period (e.g., 15 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-Serotonin.

  • Cell Lysis & Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Transporter Selectivity Panel

Rationale: To be classified as an SSRI, a compound must exhibit high selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5] This is crucial for minimizing side effects associated with modulating noradrenergic and dopaminergic systems. This will be assessed using uptake inhibition assays for NET and DAT.

Protocol: The protocol is analogous to the [³H]-Serotonin Uptake Inhibition Assay, but with the following modifications:

  • For NET: Use HEK293 cells expressing human NET and [³H]-Norepinephrine as the substrate.

  • For DAT: Use HEK293 cells expressing human DAT and [³H]-Dopamine as the substrate.

  • Calculate the IC50 values for each transporter and determine the selectivity ratios (IC50 NET / IC50 SERT and IC50 DAT / IC50 SERT).

Hypothetical In Vitro Data Summary
ParameterCPD-123 (Hypothetical Data)Sertraline (Reference Data)
hSERT Binding Affinity (Ki, nM) 0.851.1
hSERT Uptake Inhibition (IC50, nM) 2.53.2
hNET Uptake Inhibition (IC50, nM) 450550
hDAT Uptake Inhibition (IC50, nM) > 1000> 1000
Selectivity Ratio (NET/SERT) 180-fold172-fold
Selectivity Ratio (DAT/SERT) > 400-fold> 312-fold

Tier 2: In Vitro Safety and Liability Profiling

This phase assesses potential off-target effects that are common liabilities in drug development, namely cardiotoxicity and drug-drug interactions.

hERG Channel Patch-Clamp Assay

Rationale: Inhibition of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac side effect.[9] The manual whole-cell patch-clamp assay is the gold standard for assessing a compound's effect on hERG channel function.[9][10]

Protocol:

  • Cell Culture: Use HEK293 cells stably expressing the hERG channel.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.

  • Compound Application: Perfuse the cell with a vehicle control solution, followed by increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG current at each concentration.

  • Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value.

CYP450 Inhibition Assay

Rationale: Cytochrome P450 (CYP) enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.[11][12] This assay screens for inhibitory activity against the most common CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Protocol:

  • Incubation: In a 96-well plate, incubate human liver microsomes with a specific CYP isoform probe substrate and a range of concentrations of the test compound.

  • Reaction Initiation: Start the metabolic reaction by adding NADPH.

  • Reaction Termination: Stop the reaction after a set time by adding a quenching solvent.

  • Metabolite Quantification: Analyze the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.

Hypothetical In Vitro Safety Data Summary
ParameterCPD-123 (Hypothetical Data)Sertraline (Reference Data)
hERG Inhibition (IC50, µM) > 30~25
CYP2D6 Inhibition (IC50, µM) 8.52.1
CYP3A4 Inhibition (IC50, µM) > 20> 20
CYP2C19 Inhibition (IC50, µM) 125.8

Tier 3: In Vivo Behavioral Efficacy Models

Based on a promising in vitro profile (potent, selective, and with a reasonable safety margin), CPD-123 would advance to in vivo testing in established rodent models of depression and anxiety.

Forced Swim Test (FST)

Rationale: The FST is a widely used screening tool for antidepressant-like activity.[13][14][15] Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatment is known to reduce this immobility time, suggesting an increase in coping behavior.[16]

Protocol:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week.

  • Dosing: Administer CPD-123, Sertraline, or vehicle orally once daily for 7 days.

  • Test Procedure: On the final day, 60 minutes after dosing, place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.

  • Behavioral Scoring: Video record the session and score the last 4 minutes for time spent immobile.

  • Data Analysis: Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., ANOVA).

Elevated Plus Maze (EPM)

Rationale: The EPM is a standard model for assessing anxiolytic-like effects.[17][18][19] The maze has two open arms and two enclosed arms. Anxiolytic compounds typically increase the time rodents spend in the open arms, as they reduce the natural aversion to open, elevated spaces.[20][21]

Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing facility.

  • Dosing: Administer a single acute dose of CPD-123, Sertraline, or vehicle orally 60 minutes before the test.

  • Test Procedure: Place each rat in the center of the elevated plus maze, facing an open arm, and allow it to explore for 5 minutes.

  • Behavioral Tracking: Use a video tracking system to record the time spent in the open arms and the number of entries into the open arms.

  • Data Analysis: Compare the open arm time and entries between the treatment groups.

Hypothetical In Vivo Behavioral Data Summary
ModelParameterCPD-123 (10 mg/kg, p.o.)Sertraline (10 mg/kg, p.o.)
Forced Swim Test Immobility Time (s)↓ 45% vs. Vehicle↓ 40% vs. Vehicle
Elevated Plus Maze Time in Open Arms (%)↑ 150% vs. Vehicle↑ 120% vs. Vehicle

Discussion and Conclusion

This guide outlines a comprehensive, albeit hypothetical, preclinical comparison between a novel compound, CPD-123, and the standard-of-care SSRI, Sertraline.

Synthesis of Hypothetical Findings:

  • In Vitro Profile: The hypothetical data present CPD-123 as a highly potent and selective serotonin transporter inhibitor, with an affinity and functional potency slightly superior to Sertraline. Its selectivity against NET and DAT is comparable to Sertraline, suggesting a classic SSRI profile.[22]

  • Safety Profile: CPD-123 demonstrates a favorable in vitro safety profile. The high IC50 for hERG inhibition suggests a low risk for cardiotoxicity. While it shows some inhibition of CYP2D6 and CYP2C19, the IC50 values are higher than those for Sertraline, potentially indicating a lower risk for certain drug-drug interactions.

  • In Vivo Efficacy: In preclinical models, CPD-123 shows robust antidepressant-like and anxiolytic-like effects, reducing immobility in the FST and increasing open arm exploration in the EPM. The magnitude of these effects in this hypothetical scenario is slightly greater than that observed with Sertraline at the same dose.

Caption: Logical decision-making flow for preclinical evaluation of CPD-123.

References

  • Sertraline 50mg film-coated Tablets - Summary of Product Characteristics (SmPC). (2025, November 6). emc. [Link]

  • Dr. Oracle. (2025, October 23). What is the mechanism of action of sertraline (Selective Serotonin Reuptake Inhibitor) on its receptor?. Dr.Oracle. [Link]

  • ZOLOFT - accessdata.fda.gov. FDA. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sertraline Citrate?. Patsnap Synapse. [Link]

  • ZOLOFT (sertraline hydrochloride). Therapeutic Goods Administration (TGA). [Link]

  • Forced Swim Test. PsychoGenics. [Link]

  • Elevated Plus Maze Model of Anxiety. Melior Discovery. [Link]

  • SERTRALINE. MIMS. [Link]

  • Koe, B. (1990). Preclinical pharmacology of sertraline: a potent and specific inhibitor of serotonin reuptake. Journal of Clinical Psychiatry. [Link]

  • Preclinical Anxiety Studies. PsychoGenics. [Link]

  • Heywood, R., et al. (1987). Preclinical toxicological evaluation of sertraline hydrochloride. Toxicology Letters. [Link]

  • CYP Inhibition Assay (Ki). Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Public Assessment Report Mutual Recognition Procedure. Geneesmiddeleninformatiebank. [Link]

  • Forced swim test in rodents. NC3Rs. [Link]

  • CYP450 Inhibition and Induction Assay. Creative Diagnostics. [Link]

  • Cytochrome P450 Assay Services. Reaction Biology. [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. TW. [Link]

  • Cytochrome P450 Inhibition assay. Evotec. [Link]

  • Rodent behavioural test - Anxiety and depression - Elevated Plus Maze (EPM). NEUROFIT. [Link]

  • SERT Biochemical Binding Assay Service. Reaction Biology. [Link]

  • The Forced Swim Test for Depression-Like Behavior in Rodents. PubMed. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC. [Link]

  • Forced swim test in mice: A common animal model of depression. ResearchGate. [Link]

  • Elevated plus maze. Wikipedia. [Link]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. [Link]

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Validation

A Researcher's Guide to Assessing Off-Target Effects: A Comparative Analysis Featuring 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. While on-target efficacy is the primary goal, unintended interactions with other cellular components, known as off-targe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. While on-target efficacy is the primary goal, unintended interactions with other cellular components, known as off-target effects, can lead to unforeseen toxicity or even reveal novel therapeutic opportunities.[1][2] This guide provides a comprehensive framework for assessing the off-target profile of novel chemical entities, using the hypothetical compound 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol as a central case study.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to off-target assessment. We will explore a multi-tiered strategy, from initial computational predictions to detailed cellular and phenotypic assays, providing both theoretical grounding and actionable experimental plans.

The Imperative of Off-Target Profiling

Most small molecule drugs interact with multiple biological targets.[1][2] These off-target interactions are a leading cause of preclinical and clinical safety issues, contributing to high attrition rates in the drug development pipeline.[1][2] Therefore, the early and comprehensive identification of off-target interactions is not merely a regulatory hurdle but a critical step in building a robust safety and efficacy profile for any new drug candidate.[1][2]

Our subject, 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol, is a novel small molecule with potential therapeutic applications. Its structure, featuring a halogenated aromatic ring and an amino alcohol moiety, suggests possible interactions with a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[3] A thorough investigation of its selectivity is therefore essential.

A Multi-Pronged Approach to Off-Target Assessment

A comprehensive off-target profiling strategy integrates computational, in vitro, and cell-based methods. This layered approach allows for the cost-effective filtering of potential liabilities and the in-depth validation of critical interactions.

In Silico Off-Target Prediction: The First Line of Inquiry

Computational, or in silico, methods provide a rapid and cost-effective initial assessment of a compound's likely off-target interactions. These approaches leverage vast databases of known compound-protein interactions and employ machine learning algorithms to predict the probability of a new molecule binding to a wide array of proteins.[4]

The primary value of in silico screening is in hypothesis generation. It allows researchers to prioritize which protein families to investigate further in wet lab experiments, thereby saving considerable time and resources.

in_silico_workflow compound Input Compound Structure (SMILES/SDF) model Predictive Model (e.g., Machine Learning, QSAR) compound->model database Large-Scale Bioactivity Databases (e.g., ChEMBL, PubChem) database->model prediction Generate Prediction Scores for Potential Off-Targets model->prediction prioritization Prioritize Off-Targets (Based on Score and Biological Relevance) prediction->prioritization validation Experimental Validation (In Vitro/Cell-Based Assays) prioritization->validation

Caption: Workflow for in silico off-target prediction.

Experimental Protocol: In Silico Off-Target Prediction

  • Compound Representation: Convert the 2D chemical structure of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol into a machine-readable format, such as SMILES (Simplified Molecular Input Line Entry System).

  • Model Selection: Choose a validated computational prediction platform. Several commercial and academic tools are available that utilize various algorithms, including similarity searching, machine learning, and pharmacophore modeling.[2][5]

  • Prediction Generation: Input the compound's structure into the selected model. The output will be a list of potential protein targets, often ranked by a confidence score or predicted binding affinity.[6]

  • Data Analysis and Prioritization: Analyze the list of predicted off-targets. Prioritize targets for experimental validation based on the prediction confidence score and their known roles in disease and toxicity pathways.

In Vitro Kinase Panel Screening: A Gold Standard for Selectivity

Given that protein kinases are a major class of drug targets and a frequent source of off-target effects, comprehensive kinase profiling is a cornerstone of selectivity assessment.[7][8] Large-scale kinase panels, often comprising hundreds of purified kinases, provide a broad and quantitative measure of a compound's activity across the kinome.[7]

Comparative Data: Hypothetical Kinase Inhibition Profile

Kinase3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol IC50 (nM)Alternative Compound (e.g., Dasatinib) IC50 (nM)Potential for Off-Target Effect
Primary Target (Hypothetical) 15 <1 On-Target
Src>10,0001.1No
Abl>10,0000.6No
Lck8501.1Yes
EphA21,2004.3Yes
p38 MAPK>10,000>10,000No
JNK1>10,000>10,000No

Note: Data for 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol is hypothetical. Dasatinib data is illustrative and sourced from published literature.

Experimental Protocol: In Vitro Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol in a suitable solvent (e.g., DMSO). Create a serial dilution series to determine the half-maximal inhibitory concentration (IC50).

  • Kinase Panel Selection: Select a comprehensive kinase panel that represents a broad sampling of the human kinome. Commercial services offer panels of varying sizes.

  • Assay Performance: Conduct kinase activity assays, typically using a radiometric or fluorescence-based method, in the presence of the serially diluted compound. These assays measure the phosphorylation of a substrate by each kinase.

  • Data Analysis: For each kinase, plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Selectivity Analysis: Analyze the IC50 values across the panel to identify any kinases that are potently inhibited besides the intended primary target. Calculate a selectivity score (e.g., S-score) to quantify the overall selectivity.[9]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in vitro assays are powerful, they do not always reflect a compound's behavior within the complex environment of a living cell.[7] The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures the engagement of a compound with its target protein in intact cells or tissues.[10][11][12] The principle is that a protein, when bound to a ligand, becomes more stable and resistant to thermal denaturation.[10][12]

cetsa_workflow treat_cells Treat Cells with Compound or Vehicle (DMSO) heat_challenge Heat Challenge (Temperature Gradient) treat_cells->heat_challenge cell_lysis Cell Lysis and Centrifugation heat_challenge->cell_lysis supernatant Collect Soluble Fraction (Supernatant) cell_lysis->supernatant quantification Quantify Soluble Target Protein (e.g., Western Blot, Mass Spec) supernatant->quantification melt_curve Generate Melt Curve to Assess Thermal Stabilization quantification->melt_curve

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if the compound is intended as an anti-cancer agent) and treat the cells with 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol or a vehicle control (e.g., DMSO).

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler for a defined period (e.g., 3 minutes).[10]

  • Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the aggregated, denatured proteins from the soluble fraction by centrifugation at high speed (e.g., 20,000 x g).[10]

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of the target protein remaining in the soluble fraction using a specific antibody via Western blotting or by mass spectrometry.

  • Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement and stabilization.[13] This method can be adapted to a proteome-wide scale to identify off-target interactions.

Phenotypic Screening: Uncovering Functional Consequences of Off-Target Effects

Phenotypic screening takes a target-agnostic approach, evaluating a compound's effect on the overall phenotype of a cell or organism.[14][15] This strategy is particularly valuable for identifying off-target effects that lead to unexpected biological consequences, both beneficial and detrimental.[16][17] By observing changes in cell morphology, proliferation, or other functional readouts, researchers can gain insights into a compound's mechanism of action, even if the molecular target is initially unknown.[18]

Comparative Data: Hypothetical Phenotypic Assay (Cell Viability)

Cell LineAssay Type3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol GI50 (µM)Alternative Compound (e.g., Dasatinib) GI50 (µM)Interpretation
Cancer Cell Line A (Target Positive)CellTiter-Glo0.50.01On-target and/or off-target anti-proliferative effect
Cancer Cell Line B (Target Negative)CellTiter-Glo255Suggests off-target effects contributing to toxicity
Normal Fibroblast Cell LineCellTiter-Glo>5010Indicates potential therapeutic window for the novel compound

Note: Data is hypothetical. GI50 is the concentration for 50% growth inhibition.

Experimental Protocol: Cell Viability Phenotypic Screen

  • Cell Plating: Seed various cell lines (including target-expressing, target-negative, and non-cancerous lines) in 96- or 384-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol and a panel of relevant alternative compounds. Include a vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition) for each cell line. A narrow window between the GI50 in cancer cells and normal cells may indicate potential toxicity due to off-target effects.

Synthesizing the Data: An Integrated Assessment Strategy

No single method can provide a complete picture of a compound's off-target profile. The most robust approach involves the integration of data from all the described methodologies.

integrated_strategy in_silico In Silico Prediction data_integration Data Integration & Analysis in_silico->data_integration Hypothesis Generation in_vitro In Vitro Screening (e.g., Kinase Panel) in_vitro->data_integration Quantitative IC50s cetsa Cellular Target Engagement (CETSA) cetsa->data_integration Cellular Confirmation phenotypic Phenotypic Screening phenotypic->data_integration Functional Consequences off_target_profile Comprehensive Off-Target Profile data_integration->off_target_profile

Caption: An integrated strategy for comprehensive off-target profiling.

This integrated workflow allows for a continuous cycle of hypothesis generation and experimental validation. In silico predictions guide the selection of in vitro assays. Hits from these assays can then be validated for cellular engagement using CETSA. Finally, phenotypic screening provides the crucial link between molecular interactions and their functional consequences in a biological system.

By employing this rigorous, multi-faceted approach, researchers can build a comprehensive understanding of the off-target effects of novel compounds like 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol, ultimately leading to the development of safer and more effective medicines.

References

  • Ambadipudi, S., & Corrada, M. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Vertex AI Search.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Ambadipudi, S., & Corrada, M. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Vertex AI Search.
  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Vertex AI Search.
  • Ambadipudi, S., & Corrada, M. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Chemspace.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI.
  • Klaeger, S., et al. (2014).
  • Wikipedia. (n.d.). Phenotypic screening. Wikipedia.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
  • GenScript. (n.d.). Small Nucleic Acid Drug Off-Target Analysis. GenScript.
  • Sygnature Discovery. (n.d.). Unlocking the Power of Phenotypic Screening in Drug Discovery.
  • Hughes, J. P., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Moffat, J. G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC.
  • BenchChem. (2025).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Wang, Y., et al. (n.d.).
  • Wang, Y., et al. (2010).
  • BenchChem. (n.d.). 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol. BenchChem.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

[1] Executive Summary & Chemical Profile[2][3][4] Immediate Action Required: Treat 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol as a Corrosive, Halogenated Organic waste. This compound presents a dual-hazard profile: th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile[2][3][4]

Immediate Action Required: Treat 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol as a Corrosive, Halogenated Organic waste.

This compound presents a dual-hazard profile: the basicity of the primary amine (corrosive) and the environmental persistence of the aryl halides (bromine/fluorine). Improper disposal into non-halogenated waste streams can result in regulatory fines (EPA/RCRA) and the release of toxic acid gases (HBr, HF) if incinerated at insufficient temperatures.

Chemical Hazard Profile
FeatureChemical MoietyHazard ClassOperational Implication
Core Structure PhenylpropanolOrganic Solvent/SolidCombustible. Potential organic scavenger.
Functional Group A Primary Amine (-NH₂)Corrosive (Base) DO NOT MIX with oxidizing acids (Nitric, Perchloric). Exothermic reaction risk.
Functional Group B Aryl Halides (-Br, -F)Halogenated Requires high-temperature incineration (>1100°C). Must be segregated from non-halogenated solvents.
Physical State Viscous Liquid or Low-Melting SolidSkin/Eye IrritantRequires full PPE (Nitrile gloves, safety goggles).
Waste Characterization & Segregation Logic

The disposal pathway is dictated by the presence of the Halogen atoms. Standard organic waste incineration (often ~800°C) is insufficient to fully mineralize the Carbon-Fluorine bond, potentially leading to the formation of dioxins or incomplete combustion byproducts.

Decision Logic for Waste Stream Selection

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

WasteSegregation Start Waste: 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol StateCheck Physical State? Start->StateCheck SolidWaste Solid / Residue StateCheck->SolidWaste Solid LiquidWaste Liquid / Solution StateCheck->LiquidWaste Liquid FinalSolid Solid Waste Bin (Label: Toxic/Corrosive) SolidWaste->FinalSolid Double Bag & Tag SolventCheck Is it dissolved in water? LiquidWaste->SolventCheck Aqueous Aqueous Basic Waste (pH > 7) SolventCheck->Aqueous Yes (Water) Organic Organic Solvent Matrix SolventCheck->Organic No (DMSO, DCM, MeOH) FinalHalo HALOGENATED Organic Waste (Red Can/Tag) Aqueous->FinalHalo If >10% Organic HalogenCheck Halogen Content Verification Organic->HalogenCheck HalogenCheck->FinalHalo Contains Br/F FinalNonHalo NON-HALOGENATED Waste (Do Not Use) HalogenCheck->FinalNonHalo Error Path

Figure 1: Waste stream segregation logic. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute renders the entire mixture "Halogenated Waste."

Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
  • Containment: Place the solid substance or contaminated weigh boats/gloves into a clear polyethylene bag.

  • Secondary Containment: Place the first bag into a second bag (double-bagging) to prevent leakage of any residual oil/solid.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol"

    • Hazards: Check "Toxic" and "Corrosive".

  • Disposal: Deposit into the Solid Hazardous Waste drum.

B. Liquid Waste (Solutions & Reaction Mixtures)

CRITICAL SAFETY NOTE: Ensure the waste container is compatible with amines. Glass or Polyethylene (HDPE) is preferred. Avoid Aluminum containers if the pH is high.

  • Segregation: Locate the Halogenated Organic Waste container.

    • Why? Even if you dissolved the compound in Methanol (non-halogenated), the mixture now contains Bromine and Fluorine. It must go to the Halogenated stream.[1]

  • Compatibility Check:

    • Ensure the waste container does not contain strong oxidizing acids (Nitric Acid, Chromic Acid). The amine group can react violently.

    • Ensure the container does not contain acid anhydrides or acid chlorides, which will react exothermically with the amine/alcohol.

  • Transfer: Funnel the liquid into the container.

  • Log: Record the volume and full chemical name on the waste log sheet attached to the container. Do not use abbreviations.

C. Empty Container Management (RCRA Empty)
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Organic Waste container.

  • Defacing: Cross out the original label or remove it.

  • Disposal: Place the clean, dry bottle in the glass recycling or trash, depending on facility policy for "P-listed" vs standard chemicals (Standard chemicals usually allow trash disposal after triple rinsing).

Spill Contingency Plan

In the event of a benchtop spill, immediate containment is necessary to prevent floor contamination and vapor generation.

SpillResponse Alert Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Alert->PPE Contain Containment: Circle spill with absorbent pads PPE->Contain Neutralize Neutralization: Apply weak acid (Citric) if large quantity Contain->Neutralize Absorb Absorption: Use Vermiculite or Chem-Sorb Neutralize->Absorb Wait 5 mins Cleanup Cleanup: Scoop into bag, Label as HazWaste Absorb->Cleanup

Figure 2: Operational workflow for cleaning up a spill of 3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol. Note: Neutralization is only required for large spills (>100mL) to mitigate the corrosive amine effect.

Regulatory & Compliance Framework

Adherence to these codes ensures compliance with US EPA (RCRA) and EU (REACH) standards.

  • RCRA Waste Codes (US):

    • D002 (Corrosive): If the waste is aqueous and pH > 12.5 (possible for concentrated amines).

    • F-Listed (F001-F005): If the compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride).

  • Destruction Method: High-temperature incineration equipped with acid gas scrubbers (to capture HBr and HF).

  • Prohibited Actions:

    • Dilution: Do not dilute with water to flush down the drain. This is illegal under the Clean Water Act.

    • Evaporation: Do not leave bottles open in the fume hood to evaporate the solvent.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

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